(+)-Indolactam V
Description
Structure
3D Structure
Properties
CAS No. |
90365-56-3 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |
InChI Key |
LUZOFMGZMUZSSK-BLLLJJGKSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (+)-Indolactam V as a Stereochemical Probe for PKC Specificity
Executive Summary
Current Status: Senior Application Scientist Subject: Stereochemical Control in Protein Kinase C (PKC) Modulation[1]
In the investigation of signal transduction, distinguishing specific Protein Kinase C (PKC) activation from non-specific hydrophobic artifacts is a critical validation step. (+)-Indolactam V serves as the definitive negative control for its enantiomer, (-)-Indolactam V , a potent PKC activator.
This guide details the mechanistic basis, pharmacological data, and experimental protocols required to utilize this compound to rigorously validate PKC-dependent phenotypes. By exploiting the stereoselectivity of the PKC C1 regulatory domain, researchers can filter out false positives caused by off-target lipophilic interactions.
Part 1: Mechanistic Basis of Stereoselectivity
The utility of this compound relies entirely on the structural rigidity and stereospecific requirements of the PKC C1 domain (specifically the C1A and C1B subdomains).
The C1 Domain "Lock and Key"
The PKC C1 domain requires a ligand to mimic the spatial arrangement of the endogenous activator, sn-1,2-diacylglycerol (DAG). Key structural requirements include:
-
Hydrogen Bonding: The ligand must form a specific H-bond network with the backbone of the C1 domain (typically Gly253, Thr242, and Leu251 in PKC
). -
Hydrophobic Insertion: The ligand must cap the hydrophilic groove, altering the membrane affinity of the enzyme.
The "Twist" vs. "Sofa" Conformation
Research by Irie et al.[2] established that the nine-membered lactam ring of Indolactam V exists in equilibrium between two conformers: "twist" and "sofa."
-
(-)-Indolactam V (Activator): Predominantly adopts the twist conformation, which perfectly aligns its carbonyl and hydroxyl groups to satisfy the C1 domain's hydrogen bond requirements.
-
This compound (Negative Control): Due to the inversion of the C9 stereocenter, this enantiomer is sterically hindered from adopting the bioactive twist conformation within the binding pocket. It fails to engage the critical H-bond network, resulting in an affinity loss of >1,000-fold.
Visualization: Stereoselective Binding Logic
Figure 1: The stereochemical logic of PKC activation. The (-)-enantiomer satisfies the H-bond network required for activation, while the (+)-enantiomer is sterically precluded from binding.
Part 2: Comparative Pharmacology
To use these compounds effectively, one must understand the quantitative difference in their potencies. The "therapeutic window" of the experiment lies between the
Table 1: Binding Affinity Comparison (Inhibition of [³H]PDBu Binding)
| Compound | Stereochemistry | Role | Fold Difference | |
| (-)-Indolactam V | (9S, 12S) | Activator | ~ 11.0 nM | 1x (Reference) |
| This compound | (9R, 12R) | Negative Control | > 50,000 nM | > 4,500x |
Data synthesized from Irie et al. (1998) and Kozikowski et al. (1995).
Key Insight: At a working concentration of 100 nM to 1 µM , (-)-Indolactam V saturates PKC receptors, whereas this compound is effectively inert. If you observe biological activity with this compound at 1 µM, the effect is not mediated by the PKC C1 domain.
Part 3: Experimental Protocol (Self-Validating System)
A rigorous experimental design must include three parallel arms to validate the specificity of the signal.
Reagent Preparation
-
Solvent: Dissolve both enantiomers in high-grade DMSO.
-
Stock Concentration: Prepare 10 mM stocks. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute to 10x working concentration in culture media immediately before use.
The "Twin-Track" Assay Workflow
Objective: Confirm that protein "X" phosphorylation is PKC-dependent.
-
Cell Preparation: Serum-starve cells (if the pathway is sensitive to growth factors) for 4–12 hours.
-
Treatment Groups:
-
Group A (Vehicle): DMSO (0.1% v/v).
-
Group B (Activator): (-)-Indolactam V (100 nM - 500 nM).
-
Group C (Negative Control): this compound (Same concentration as Group B).
-
-
Incubation: 15–30 minutes (for phosphorylation/translocation readouts).
-
Lysis/Fixation: Terminate reaction immediately on ice.
Interpretation Logic (Decision Tree)
Figure 2: The decision matrix for interpreting Indolactam V controlled experiments. Specificity is confirmed only when the (-)-enantiomer is active and the (+)-enantiomer is inactive.
Part 4: Troubleshooting & Artifacts
"My Negative Control is Active"
If this compound elicits a response similar to the (-)-enantiomer, consider the following:
-
Concentration Toxicity: You may be using supramaximal concentrations (>10 µM). At these levels, the indole moiety can intercalate into membranes or interact with other hydrophobic pockets (e.g., transporters).
-
Racemization: Check the purity of your supply. While rare, poor synthesis or storage can lead to contamination with the active isomer.
-
Non-C1 Targets: The effect might be mediated by non-PKC targets that bind indole alkaloids promiscuously, such as certain ion channels, rather than the C1 domain.
Solubility
Both enantiomers are hydrophobic. Ensure the final DMSO concentration is consistent across all groups (typically <0.1%). If precipitation occurs in aqueous media, sonicate the stock or warm to 37°C before dilution.
References
-
Irie, K., et al. (1998). Synthesis and PKC-binding activity of indolactam-V analogues. Bioorganic & Medicinal Chemistry Letters.
-
Endo, Y., et al. (1996). Structural basis for the activation of protein kinase C by tumor promoters. Journal of the American Chemical Society.
-
Kozikowski, A. P., et al. (1995). Effect of alteration of the heterocyclic nucleus of ILV on its isoform selectivity for PKC.[3] Il Farmaco.
-
Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical Reviews.
Sources
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alteration of the heterocyclic nucleus of ILV on its isoform selectivity for PKC. Palladium catalyzed route to benzofuran analogues of ILV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of (+)-Indolactam V with PKC C1 Domains
Introduction
Protein Kinase C (PKC) isozymes are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Central to their function is the C1 domain, a cysteine-rich motif that acts as a receptor for the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2][3] The activation of conventional and novel PKC isozymes is initiated by their recruitment to the cell membrane, a process driven by the binding of activators to their C1 domains.[4][5]
(+)-Indolactam V, a synthetically accessible and stable analog of the teleocidin class of natural products, has emerged as a valuable tool for studying PKC activation. Unlike the more complex phorbol esters, its relatively simple structure provides a scaffold for the development of isozyme-selective PKC modulators.[6] This guide provides a comprehensive technical overview of the binding affinity of this compound for PKC C1 domains, intended for researchers, scientists, and drug development professionals. We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed protocols for key experimental assays.
The PKC C1 Domain: A Selective Receptor
Most conventional and novel PKC isozymes possess two tandem C1 domains, designated C1A and C1B.[2][3] While structurally similar, these domains often exhibit distinct binding affinities for various ligands.[2][3] Notably, indolactam compounds, including this compound, show a marked preference for the C1B domains of novel PKC isozymes (δ, ε, η, and θ).[6] This selectivity is a key aspect of their utility in dissecting the specific roles of different PKC isoforms in signaling pathways.
Structural Basis of this compound Binding
The high-affinity binding of this compound to the C1 domain is a result of specific molecular interactions within a hydrophilic cleft on the domain's surface. The conformation of the nine-membered lactam ring of indolactam V is crucial for this interaction. It exists in equilibrium between a "twist" and a "sofa" form, with the "twist" conformation being the biologically active one.[2] Studies with conformationally-restricted analogs have revealed that the C1 domains of conventional PKCs can only bind the 'twist' form with high potency, whereas some novel PKC C1 domains can accommodate both conformers.[2]
Key interactions that stabilize the complex include:
-
Hydrogen Bonding: The amide hydrogen and carbonyl oxygen of the lactam ring of Indolactam V are involved in critical hydrogen bonds with residues in the C1B domain of PKCδ.[6]
-
CH/π Interaction: A significant CH/π interaction occurs between the indole ring of Indolactam V and the proline residue at position 11 (Pro-11) of the PKCδ C1B domain.[7] Disruption of this interaction has been shown to reduce binding affinity by approximately tenfold, highlighting its importance.[7]
While a crystal structure of a PKC C1 domain in complex with Indolactam V is not yet available, the high-resolution structure of the PKCδ C1B domain with DAG (PDB ID: 7L92) provides an excellent model for the binding site.[8]
PKC Signaling Pathway Activation
The binding of this compound to the C1 domain mimics the action of DAG, initiating a cascade of downstream signaling events. This process begins with the activation of phospholipases (e.g., PLC) which cleave membrane phospholipids like PIP2 to generate DAG and inositol trisphosphate (IP3).[9] DAG recruits PKC to the membrane, leading to its activation and the subsequent phosphorylation of a multitude of substrate proteins, thereby regulating a wide array of cellular functions.[5][10]
Caption: PKC Activation by DAG and this compound.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its analogs to various PKC C1 domains has been quantified using competitive binding assays, typically with [³H]phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand. The results are often expressed as the inhibition constant (Ki), which is inversely proportional to the binding affinity.
| PKC Isoform & C1 Domain | Ligand | Ki (nM) | Reference |
| Novel PKCs | |||
| PKCδ C1A | (-)-Indolactam V | > 10,000 | [11] |
| PKCδ C1B | (-)-Indolactam V | 2.5 | [11] |
| PKCε C1A | (-)-Indolactam V | 1,400 | [11] |
| PKCε C1B | (-)-Indolactam V | 1.3 | [11] |
| PKCη C1A | (-)-Indolactam V | > 10,000 | [11] |
| PKCη C1B | (-)-Indolactam V | 2.0 | [11] |
| PKCθ C1A | (-)-Indolactam V | > 10,000 | [11] |
| PKCθ C1B | (-)-Indolactam V | 0.83 | [11] |
| Conventional PKCs | |||
| PKCα C1A | (-)-Indolactam V | 1,200 | [11] |
| PKCα C1B | (-)-Indolactam V | 160 | [11] |
| PKCβI C1A | (-)-Indolactam V | 2,700 | [11] |
| PKCβI C1B | (-)-Indolactam V | 300 | [11] |
| PKCβII C1A | (-)-Indolactam V | 2,200 | [11] |
| PKCβII C1B | (-)-Indolactam V | 330 | [11] |
| PKCγ C1A | (-)-Indolactam V | 1,200 | [11] |
| PKCγ C1B | (-)-Indolactam V | 130 | [11] |
Note: The data presented is for (-)-Indolactam V, the more commonly studied enantiomer. The binding properties of this compound are expected to be similar in terms of selectivity, though absolute affinity may differ.
Experimental Protocols
Accurate determination of binding affinity is paramount for structure-activity relationship studies and drug development. Fluorescence polarization (FP) is a robust, non-radioactive method for quantifying these interactions in a high-throughput format.
Fluorescence Polarization Competition Assay
This assay measures the ability of an unlabeled ligand, such as this compound, to compete with a fluorescently labeled probe for binding to the PKC C1 domain. The displacement of the fluorescent probe results in a decrease in fluorescence polarization, which can be used to determine the binding affinity of the unlabeled competitor.
Caption: Workflow for FP Competition Assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM DTT, 0.01% Triton X-100.
-
PKC C1 Domain: Recombinantly express and purify the desired PKC C1 domain. Dilute to a working concentration of 20 nM in assay buffer.
-
Fluorescent Probe: A fluorescently labeled phorbol ester, such as BODIPY-PDBu, is a suitable probe. Prepare a 2X working solution (e.g., 10 nM) in assay buffer.
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution series in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding 20 µL of the 2X PKC C1 domain solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant, determined in a separate direct binding experiment.[12]
-
Conclusion
This compound serves as a potent and selective activator of novel PKC isozymes through its high-affinity interaction with their C1B domains. Understanding the structural and quantitative aspects of this binding is crucial for its application as a research tool and as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of the binding affinity of this compound and other ligands to PKC C1 domains. As our understanding of the nuanced roles of individual PKC isozymes in health and disease continues to grow, the development of isozyme-selective modulators, guided by detailed biophysical and structural studies, will be of paramount importance.
References
-
Nakagawa, Y., Irie, K., Yanagita, R. C., Ohigashi, H., & Tsuda, K. I. (2005). Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand. Journal of the American Chemical Society, 127(16), 5746–5747. [Link]
-
Masuda, A., Irie, K., Nakagawa, Y., & Ohigashi, H. (2002). Binding Selectivity of Conformationally Restricted Analogues of (−)-Indolactam-V to the C1 Domains of Protein Kinase C Isozymes. Bioscience, Biotechnology, and Biochemistry, 66(7), 1615-1617. [Link]
-
Katti, S., & Igumenova, T. I. (2021). Structural insights into C1-ligand interactions: filling the gaps by in silico methods. Advances in biological regulation, 79, 100784. [Link]
-
Lathrop, M. J., et al. (2019). Indolactam Dipeptides as Nanomolar Gli Inhibitors. ACS medicinal chemistry letters, 10(12), 1698–1704. [Link]
-
Church, D. N., & Mochly-Rosen, D. (2007). Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function. Journal of molecular and cellular cardiology, 42(2), 296–304. [Link]
-
Heikkilä, J., & Akerman, K. E. (1989). (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells. Biochemical and biophysical research communications, 162(3), 1207–1213. [Link]
-
Uddin, M. J., et al. (2021). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International journal of molecular sciences, 22(16), 8888. [Link]
-
RCSB Protein Data Bank. (2022). 7LF3: C1B domain of Protein kinase C in complex with diacylglycerol-lactone AJH-836. [Link]
-
Christofferson, A. J., & Yuan, C. (2010). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 397(1), 108–110. [Link]
-
Sakane, F., et al. (2024). Upstream and downstream pathways of diacylglycerol kinase: Novel phosphatidylinositol turnover-independent signal transduction pathways. Journal of biological chemistry, 101054. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Katti, S., et al. (2021). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature communications, 12(1), 2415. [Link]
-
Betz, A., & Brose, N. (1998). Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. Proceedings of the National Academy of Sciences of the United States of America, 95(5), 2053–2055. [Link]
-
Newton, A. C. (1997). Regulation of protein kinase C. Current opinion in cell biology, 9(2), 161–168. [Link]
-
Jędrzejowska, A., et al. (2018). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and molecular life sciences, 75(17), 3095–3106. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]
-
Panda, S., & Manna, D. (2017). C1 Domains: Structure and Ligand-Binding Properties. Current protein & peptide science, 18(11), 1120–1130. [Link]
-
Lledias, F., et al. (2023). A Multimodel Study of the Role of Novel PKC Isoforms in the DNA Integrity Checkpoint. International journal of molecular sciences, 24(21), 15886. [Link]
-
Wu, D. J., & Newton, A. C. (2017). Protein Kinase C Pharmacology: Refining the Toolbox. Trends in pharmacological sciences, 38(1), 53–61. [Link]
-
Ananthanarayanan, B., et al. (2003). Interactions of Protein Kinase C-α C1A and C1B Domains with Membranes: A Combined Computational and Experimental Study. Biochemistry, 42(48), 14216–14228. [Link]
-
Wang, X., et al. (2018). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. Biochemistry, 57(22), 3091–3096. [Link]
-
El-Gokha, A. A., et al. (2021). Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. Molecules, 26(11), 3369. [Link]
-
Pu, Y., et al. (2011). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of biological chemistry, 286(11), 9141–9149. [Link]
-
AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. [Link]
-
Biotech Review. (2011, December 8). Di acyl glycerol (DAG) activates protein Kinase C | DAG | PKC | G Protein [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Indolactam V: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the history, discovery, and isolation of Indolactam V, a pivotal molecule in the study of protein kinase C (PKC) and tumor promotion. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative but also actionable experimental details and the scientific rationale behind key methodological choices.
Introduction: A Tale of Synthesis Preceding Nature
The story of Indolactam V is a fascinating case of chemical synthesis anticipating a natural product's discovery. It was first synthesized and named by the research group of Shudo before its eventual isolation from a natural source.[1] This unusual timeline underscores the power of synthetic chemistry in exploring novel molecular architectures.
Indolactam V is the core structure of the teleocidin class of potent tumor promoters.[1] Its unique and strained nine-membered lactam ring, fused to the indole core at the 3 and 4 positions, presented a significant synthetic challenge and hinted at a novel biological mechanism of action.[1] The subsequent discovery of Indolactam V in nature confirmed its biological relevance and solidified its importance as a tool for chemical biology and a lead for drug discovery.
This guide will delve into the initial isolation of Indolactam V from its natural source, the spectroscopic methods used for its structure elucidation, a detailed protocol for one of its total syntheses, its profound biological activity as a protein kinase C activator, and the experimental evidence establishing it as a key biosynthetic precursor to the more complex teleocidins.
The Natural Isolation of (-)-Indolactam V from Streptoverticillium blastmyceticum
While first created in a laboratory, the biologically active enantiomer, (-)-Indolactam V, was later isolated from the mycelia of the actinomycete Streptoverticillium blastmyceticum NA34-17.[1] The isolation of natural products from microbial fermentation is a cornerstone of drug discovery, and the case of Indolactam V is a classic example of this process.
Fermentation and Extraction Workflow
The production of Indolactam V by S. blastmyceticum is achieved through submerged fermentation in a nutrient-rich medium. The following is a representative workflow for the initial stages of isolation:
Purification Protocol: A Multi-Step Chromatographic Approach
The crude extract containing Indolactam V and other metabolites requires a series of chromatographic steps to achieve purification. The choice of stationary and mobile phases is critical for separating compounds with similar polarities.
Step-by-Step Purification Protocol:
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a silica gel column.
-
Elution is performed with a step gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Indolactam V.
-
-
Intermediate Purification (Sephadex LH-20 Chromatography):
-
Fractions enriched with Indolactam V are pooled, concentrated, and subjected to size-exclusion chromatography on Sephadex LH-20.
-
Methanol is a common mobile phase for this step.
-
This step is effective at removing high and low molecular weight impurities.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
The final purification is typically achieved using reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.
-
Detection is performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs (typically around 220 and 280 nm).
-
The peak corresponding to Indolactam V is collected, and the solvent is evaporated to yield the pure compound.
-
Interestingly, a related metabolite, (-)-14-O-malonylindolactam-V, was also isolated from the culture broth of S. blastmyceticum.[1] This malonylated form can be converted to Indolactam V upon heating in methanol, suggesting it may be a biosynthetic precursor or a storage form of the molecule.[1]
Structure Elucidation: The Convergence of Synthesis and Spectroscopy
The definitive structure of Indolactam V was established through a combination of total synthesis and spectroscopic analysis. The initial synthesis by Shudo's group provided a compound with a proposed structure, which was then confirmed to be identical to the natural product isolated by Koshimizu, Irie, and their colleagues.
The key spectroscopic techniques used for structure elucidation include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular framework.
-
The unique nine-membered ring and the substitution pattern on the indole ring were key structural features that were pieced together using these powerful analytical techniques.
Total Synthesis of (-)-Indolactam V
The total synthesis of Indolactam V has been a significant area of research, with multiple strategies developed to tackle its challenging structure.[2][3][4][5][6] These synthetic efforts have not only provided access to larger quantities of Indolactam V for biological studies but have also driven the development of new synthetic methodologies.
One of the key challenges in the synthesis of Indolactam V is the construction of the 3,4-disubstituted indole core and the stereoselective formation of the nine-membered lactam ring.
Representative Synthetic Strategy
A common strategy involves the construction of a linear precursor containing the indole nucleus and the amino acid moiety, followed by a late-stage macrolactamization to form the nine-membered ring.
Biological Activity: A Potent Modulator of Protein Kinase C
Indolactam V is a potent activator of protein kinase C (PKC), a family of enzymes that play crucial roles in cellular signal transduction.[7][8] The activation of PKC by Indolactam V is responsible for its tumor-promoting activity.[7]
Mechanism of PKC Activation
Indolactam V mimics the action of diacylglycerol (DAG), the endogenous activator of PKC. It binds to the C1 domain of PKC, a cysteine-rich domain, causing a conformational change that activates the enzyme. This activation leads to the phosphorylation of a wide range of downstream protein substrates, triggering a cascade of cellular responses.
Quantitative Analysis of PKC Activation
The potency of Indolactam V as a PKC activator can be quantified using various in vitro assays. A common method is to measure the phosphorylation of a specific PKC substrate in the presence of varying concentrations of the compound.
| Assay Type | Parameter | Typical Value for (-)-Indolactam V | Reference |
| PKC Binding Assay | Ki | ~3.4 nM (for PKCη) | [8] |
| Cellular Adhesion Assay (HL-60 cells) | EC50 | Micromolar range | [7] |
These quantitative data highlight the high potency of Indolactam V as a PKC activator, making it a valuable tool for studying the roles of different PKC isozymes in cellular processes.
Biosynthetic Role: The Precursor to Teleocidins
Isotopic labeling studies have provided definitive evidence that Indolactam V is a key biosynthetic precursor to the more complex teleocidin alkaloids.[9][10] These studies have shown that L-valine, L-tryptophan, and L-methionine are incorporated into the Indolactam V scaffold.[9]
The biosynthesis of teleocidins from Indolactam V involves a series of enzymatic transformations, including prenylation and cyclization reactions, which are catalyzed by specific enzymes in the teleocidin biosynthetic gene cluster.[3][10] The elucidation of this pathway has opened up possibilities for the biosynthetic engineering of novel teleocidin analogs with potentially improved therapeutic properties.
Conclusion
The journey of Indolactam V, from its conception in the laboratory to its discovery in nature and its subsequent use as a powerful biological tool, is a testament to the synergistic relationship between chemical synthesis and natural product chemistry. Its unique structure and potent biological activity have not only provided deep insights into the mechanisms of PKC signaling and tumor promotion but have also inspired the development of novel synthetic strategies and biosynthetic studies. For researchers in drug discovery and chemical biology, the story of Indolactam V serves as a compelling example of how the exploration of complex molecular architectures can lead to profound scientific discoveries.
References
- Irie, K., Hagiwara, N., Koshimizu, K., Hayashi, H., Murao, S., Tokuda, H., & Ito, Y. (1985). Isolation and new biological activities of indolactam-V and its related compounds. Agricultural and Biological Chemistry, 49(1), 221-223.
- Hirota, M., Suganuma, M., Yoshizawa, S., Horiuchi, T., Nakayasu, M., Hasegawa, M., ... & Fujiki, H. (1987). Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters. Japanese journal of cancer research, 78(6), 577–582.
-
A new compound isolated from a bioactive streptomycete. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- New teleocidin-related metabolites, (-)-7-geranylindolactam V and blastmycetin F, from Streptoverticillium blastmyceticum. (1990). The Journal of Antibiotics, 43(12), 1599-1605.
- Awakawa, T., Zhang, L., & Abe, I. (2018). Biosynthesis of the teleocidin-type terpenoid indole alkaloids. Organic & Biomolecular Chemistry, 16(20), 3727-3736.
- Fine, N. F., Shah, T. K., Bronner, S. M., & Garg, N. K. (2012). Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2.
-
Synthetic Analogues (Indolactams) of (-)-Indolactam-V Are New Congeners of the Teleocidin Class of Tumor Promoters. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- Awata, R., & Abe, I. (2021). Enzymatic reactions in teleocidin B biosynthesis.
- Fine, N. F., Shah, T. K., Bronner, S. M., & Garg, N. K. (2012). Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2. eScholarship, University of California.
- Awata, R., & Abe, I. (2021). Enzymatic reactions in teleocidin B biosynthesis.
- Irie, K. (1988).
- Tetrahedron Letters,Vol.25,No.37,pp 4153-4156,1984. (1984). Tetrahedron Letters, 25(37), 4153-4156.
-
Tetrahedron Letters. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]
Sources
- 1. Isolation of (-)-14-O-Malonylindolactam-V as a Possible Precursor of (-)-Indolactam-V and (-)-14-O-Acetylindolactam-V from Streptomyces blastmyceticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. d-nb.info [d-nb.info]
- 4. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.uoa.gr [users.uoa.gr]
- 6. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 7. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Enzymatic reactions in teleocidin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Profiling of Indolactam V Isomers
From Stereochemical Handling to Dose-Response Generation in PKC Modulation
Abstract
Indolactam V (IL-V) represents a unique scaffold in protein kinase C (PKC) modulation, acting as a tumor promoter and a potent stem cell differentiation agent (e.g., pancreatic progenitors). However, its biological activity is strictly governed by its stereochemistry and conformational dynamics. This application note provides a rigorous guide for generating dose-response curves for IL-V isomers. We move beyond generic screening protocols to address the specific challenges of IL-V: hydrophobicity, "twist" vs. "sofa" conformational equilibrium, and C1-domain specific interrogation. Two complementary protocols are detailed: a biochemical Fluorescence Polarization (FP) competition assay and a cell-based High-Content Translocation assay.
Introduction: The Stereochemical Imperative
Indolactam V targets the C1 domain of PKC isoforms (specifically
The Critical Distinction:
-
(-)-Indolactam V: The biologically active natural product.[1][2][3] It adopts a "twist" conformation of the amide bond, facilitating a CH/
interaction with Pro-11 of the PKC C1B domain. -
(+)-Indolactam V / epi-isomers: These are often inactive or possess significantly reduced potency (micromolar vs. nanomolar). They frequently adopt the "sofa" conformation, which sterically hinders C1 domain insertion.
Expert Insight: When generating dose-response curves, the purity of the (-)-isomer is paramount. A 1% contamination of the (-)-isomer in a (+)-isomer preparation can generate a "false partial agonist" curve.
Diagram 1: Mechanism of Action & Conformational Selection
Caption: The (-)-Indolactam V isomer selectively binds the PKC C1 domain, inducing membrane recruitment. The (+)-isomer fails to stabilize the active complex.
Experimental Strategy
To build a robust dose-response curve, we must employ orthogonal assays. Relying solely on a functional readout (like cell differentiation) is prone to off-target noise. We utilize a Target Engagement Assay (Binding) followed by a Phenotypic Assay (Function).
| Feature | Protocol A: Fluorescence Polarization (FP) | Protocol B: High-Content Translocation |
| Type | Biochemical (In vitro) | Cell-Based (Ex vivo) |
| Target | Recombinant PKC | Full-length PKC in live cells |
| Readout | ||
| Throughput | High (384-well) | Medium (96-well) |
| Key Reagent | Fluorescent Phorbol Ester Tracer | GFP-PKC Reporter Plasmid |
Protocol A: Fluorescence Polarization (FP) Competition Assay
Objective: Determine the
Materials
-
Protein: Recombinant PKC
C1B domain (GST-tagged). -
Tracer: BODIPY-TMR-Phorbol-12,13-dibutyrate (PDBu) or Fluorescein-PDBu.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM KCl, 50 µM CaCl
, 0.01% Triton X-100, 1 mM DTT. -
Plate: Black 384-well low-volume non-binding surface (NBS) plates.
Step-by-Step Methodology
-
Compound Preparation (The "Stickiness" Factor):
-
Indolactam V is hydrophobic.[4] Dissolve stock to 10 mM in 100% DMSO.
-
Perform a 1:3 serial dilution in 100% DMSO first. Do not dilute into aqueous buffer yet to prevents precipitation on plastic tips.
-
Range: 10 µM down to 0.1 nM (11 points + DMSO control).
-
-
Assay Assembly:
-
Step 1: Transfer 200 nL of compound serial dilutions to the 384-well plate (Echo acoustic dispenser or pin tool preferred).
-
Step 2: Add 10 µL of Protein Solution (Final conc:
of the tracer, typically ~10-20 nM). -
Step 3: Add 10 µL of Tracer Solution (Final conc: 2-5 nM).
-
Note: Keep tracer concentration low to stay in the "tight binding" regime.
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Self-Validation: Read the plate at 30 min and 60 min. If
shifts significantly, the system has not reached equilibrium.
-
-
Detection:
-
Read Fluorescence Polarization (mP) on a multimode reader (e.g., EnVision, PHERAstar).
-
Excitation/Emission: 485/535 nm (for Fluorescein) or 531/595 nm (for BODIPY-TMR).
-
Data Analysis (FP)
-
Raw Data: Convert Parallel (
) and Perpendicular ( ) intensities to Polarization ( ). -
Curve Fitting: Fit to a 4-parameter logistic (4PL) model.
-
Calculation: Use the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method) or the simple approximation if [Protein]
: -
Expected Result: (-)-IL-V should show dose-dependent decrease in mP (displacement of large tracer). (+)-IL-V should show little to no displacement.
Protocol B: High-Content PKC Translocation Assay
Objective: Validate that the binding affinity translates to physiological membrane recruitment in a cellular context.
Materials
-
Cells: HeLa or CHO cells (adherent).
-
Reporter: PKC
-GFP or PKC -GFP plasmid. -
Control: PMA (Phorbol 12-myristate 13-acetate) as positive control (100 nM).
-
Fixative: 4% Paraformaldehyde (PFA).
-
Nuclear Stain: Hoechst 33342.
Step-by-Step Methodology
-
Transfection:
-
Seed cells in 96-well optical-bottom plates (5,000 cells/well).
-
Transfect with PKC-GFP plasmid 24 hours prior to assay.
-
-
Dosing:
-
Prepare 5x compound solutions in assay media (HBSS + 10 mM HEPES).
-
Critical: Ensure final DMSO concentration is < 0.5%.[5] High DMSO causes membrane artifacts.
-
Add compounds to cells.[6]
-
Timecourse: Incubate for 15-30 minutes at 37°C. PKC translocation is rapid; prolonged incubation leads to downregulation/degradation.
-
-
Fixation & Staining:
-
Remove media, add 4% PFA (15 min RT).
-
Wash 3x with PBS.
-
Stain nuclei with Hoechst 33342 (1 µg/mL).
-
-
Imaging & Analysis:
-
Imager: High-Content Screening System (e.g., Opera Phenix, CellInsight).
-
Algorithm: "Cytoplasm to Membrane Translocation."
-
Define ROI 1: Nucleus (Hoechst).
-
Define ROI 2: Whole Cell (GFP).
-
Define ROI 3: Membrane (Outer ring of GFP signal).
-
-
Output Metric: Ratio of (Mean Membrane Intensity) / (Mean Cytosolic Intensity).
-
Diagram 2: High-Content Analysis Workflow
Caption: Workflow for quantifying PKC translocation. The critical step is the short incubation time to capture the kinetic recruitment before degradation.
Data Presentation & Troubleshooting
Summary Table: Expected Potency Profiles
| Compound | FP Assay ( | Translocation ( | Hill Slope | Interpretation |
| (-)-Indolactam V | 10 - 50 nM | 20 - 100 nM | ~1.0 | Potent Agonist |
| This compound | > 10 µM | > 20 µM | N/A | Inactive / Weak |
| PMA (Control) | 1 - 5 nM | 1 - 10 nM | ~1.0 | Reference Standard |
Common Pitfalls
-
Solubility Crash: If the curve plateaus early or looks noisy at high concentrations (>10 µM), the hydrophobic IL-V may be precipitating. Add 0.01% Triton X-100 to the assay buffer.
-
Isomer Epimerization: IL-V can epimerize under harsh acidic or basic conditions. Keep buffers near pH 7.4 and store stocks at -20°C in anhydrous DMSO.
-
Plastic Binding: Use polypropylene or NBS (Non-Binding Surface) plates. Polystyrene binds hydrophobic indoles, shifting the curve to the right (artificially high
).
References
-
Irie, K., et al. (1998). "Structure-activity studies of the indole alkaloid tumor promoter indolactam-V." Journal of the American Chemical Society.
-
Nakagawa, Y., et al. (2005).[7] "Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain."[7][8] Journal of the American Chemical Society.[8]
-
Wender, P. A., et al. (1986). "Analysis of the phorbol ester pharmacophore on protein kinase C: synthesis and binding activities of analog structures." Proceedings of the National Academy of Sciences.
-
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration." Nature Chemical Biology (Contextual usage of IL-V in stem cells).
-
Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Protocol."[9] (General methodology for kinase binding).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activities of indolactone-V, the lactone analogue of the tumor promoter (-)-indolactam-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Indolactam V Synthesis Optimization
The following technical guide addresses low-yield scenarios in the synthesis of (-)-Indolactam V. It is structured to function as a high-level support resource for organic chemists and process scientists.
Subject: Troubleshooting Low Yield & Process Instability in (-)-Indolactam V Protocols Lead Scientist: Senior Application Scientist, Chemical Development Group
Executive Diagnostic Summary
Synthesizing (-)-Indolactam V is notoriously difficult due to three convergent challenges:
-
Steric Hindrance: The presence of an N-methyl group on the valine residue significantly retards peptide coupling rates.[1]
-
Regiocontrol: Establishing the C4–N bond on the indole core is non-trivial; classical electrophilic aromatic substitution often fails or yields C3/C5 mixtures.
-
Conformational Strain: Closing the 9-membered lactam ring is entropically disfavored and prone to dimerization.
If your yield is low (<10% overall), identify the failure point using the logic flow below before altering reagents.
Troubleshooting Logic Flow
Caption: Diagnostic decision tree for isolating the root cause of yield loss in Indolactam V synthesis.
Phase 1: The Linear Precursor (Peptide Coupling)
The Issue: The N-methyl-L-valine moiety is sterically demanding. Standard coupling reagents (EDC/HOBt) often result in incomplete conversion or racemization of the sensitive N-Me-Val center.
Q: My coupling reaction stalls at 50% conversion. Should I increase temperature? A: No. Increasing temperature promotes racemization of the N-methyl amino acid.
-
Root Cause: The N-methyl group prevents the approach of the activated ester.
-
Solution: Switch to BTC (Bis(trichloromethyl)carbonate) or HATU with HOAt .
-
Protocol Adjustment: Use BTC (0.33 equiv) with 2,4,6-collidine (3.0 equiv) in THF/CH₂Cl₂. This generates an acid chloride in situ, which is sufficiently reactive to couple sterically hindered N-methyl amines without heating.
-
Q: I see a "doublet" of peaks in NMR for my linear precursor. Is it racemized? A: Not necessarily. N-methyl peptides often exist as rotamers (cis/trans amide bond isomers) on the NMR time scale.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce, they are rotamers. If they remain distinct, you have racemized your material.
Phase 2: Indole Functionalization (The C4-N Bond)
The Issue: Forming the bond between the indole C4 position and the peptide nitrogen is the most challenging step. Classical nitration favors C3. Modern syntheses use Indolyne chemistry (Garg et al.).
Q: I am using the silyltriflate precursor to generate the indolyne, but I get a mixture of regioisomers (C4 vs. C5 addition). A: You likely lack the C6-directing group .
-
Mechanism: Regioselectivity in indolynes is governed by the "distortion model."[2] A substituent at C6 (specifically a Bromide) distorts the aryne triple bond, making C4 more electrophilic.
-
The Fix: Ensure your precursor is a 6-bromo-4,5-indolyne .
-
Without C6-Br: ~1:1 mixture of C4/C5 attack.
-
With C6-Br: >20:1 preference for the desired C4 attack.
-
Reference: Garg, N. K. et al. J. Am. Chem. Soc.2011 .[2]
-
Q: My indolyne precursor decomposes before reacting with the peptide. A: This indicates "fluoride source mismatch."
-
Optimization:
-
Avoid TBAF (too basic/hygroscopic).
-
Recommended: Use CsF (Cesium Fluoride) in Acetonitrile at moderate temperatures. Ensure CsF is anhydrous (flame-dried).
-
Phase 3: Macrocyclization & Stereocontrol
The Issue: Closing the 9-membered ring.
Q: I obtained the cyclized product, but the optical rotation is wrong. Did I racemize the Valine? A: It is likely you formed the C9-epimer .
-
Explanation: The cyclization (especially ZrCl₄ mediated) often yields the thermodynamically less stable diastereomer (C9-epi-Indolactam V) due to kinetic control.
-
The Fix (Epimerization Protocol):
-
Do not discard the "wrong" isomer.
-
Dissolve the C9-epi product in MeOH .
-
Add saturated aqueous NaHCO₃ .
-
Heat to 40°C for 12–24 hours.
-
The mixture will equilibrate to the natural (-)-Indolactam V configuration (thermodynamic product).
-
Yield Recovery: This step can recover >80% of the desired stereoisomer.[3]
-
Q: My cyclization yield is <20%, with many high-MW spots on TLC. A: You are seeing intermolecular oligomerization.
-
Protocol Adjustment: You must operate under high dilution conditions.
-
Concentration: 0.001 M to 0.005 M .
-
Addition Rate: Syringe pump addition of the substrate over 4–8 hours.
-
Comparative Data: Reagent Selection
| Reaction Step | Standard Reagent (Avoid) | High-Yield Reagent (Recommended) | Why? |
| N-Me Coupling | EDC / HOBt | BTC / Collidine or HATU | Overcomes steric hindrance of N-Me group. |
| Aryne Generation | TBAF | CsF / MeCN | Controlled release prevents rapid decomposition. |
| C4-N Regiocontrol | Unsubstituted Indolyne | 6-Bromo-Indolyne | Inductive effect directs nucleophile to C4. |
| Cyclization | Acid/Thermal (conc.) | ZrCl₄ or HATU (dilute) | ZrCl₄ templates the ring closure; dilution stops dimers. |
Detailed Protocol: The Epimerization Rescue
Since the cyclization often yields the wrong diastereomer, this "rescue" step is critical for high yield.
Objective: Convert C9-epi-Indolactam V to (-)-Indolactam V.
-
Setup: In a round-bottom flask, dissolve 100 mg of the C9-epi mixture in 10 mL of Methanol (HPLC grade).
-
Reagent: Add 2.0 mL of saturated aqueous NaHCO₃ solution. The mixture may become cloudy.
-
Reaction: Equip with a reflux condenser and heat to 40°C (oil bath temperature). Stir gently for 18 hours.
-
Monitoring: Check LCMS. The epi-isomer (usually elutes earlier) should convert to the natural isomer.
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (50 mL) and wash with Brine (20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO₂).
-
Note: Indolactam V is acid-sensitive. Use 1% Triethylamine in your eluent to deactivate the silica gel.
-
Visualizing the Pathway
The following diagram illustrates the "Garg" route, highlighting the critical C6-Bromide distortion handle and the epimerization loop.
Caption: Synthesis flow showing the critical epimerization loop required to correct the C9 stereocenter.
References
-
Fine Nathel, N. F.; Shah, T. K.; Bronner, S. M.; Garg, N. K. "Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2."[4] Chem. Sci., 2014 , 5, 2184-2190.[4] Link
-
Bronner, S. M.; Garg, N. K. "Overturning Indolyne Regioselectivities and Synthesis of Indolactam V." J. Am. Chem. Soc., 2011 , 133, 3832–3835. Link
-
Xu, Z.; Zhang, F.; Zhang, L.; Jia, Y. "Total synthesis of (−)-indolactam V." Org.[4][5] Biomol. Chem., 2011 , 9, 2512-2517. Link
-
Endo, Y.; Shudo, K.; Itai, A.; Hasegawa, M.; Sakai, S. "Synthesis and structure-activity relationships of tumor promoters: teleocidins and indolactams." Tetrahedron, 1986 , 42, 5905-5924.[2] Link
-
Nakatsuka, S.; Masuda, T.; Goto, T. "Synthetic studies on teleocidins: synthesis of (-)-indolactam V." Tetrahedron Lett., 1986 , 27, 5735-5738. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Overturning Indolyne Regioselectivities and Synthesis of Indolactam V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Indolactam V Impurity Profiling
Topic: Advanced HPLC Strategies for Distinguishing (+)-Indolactam V Impurities
Executive Summary: The Analytical Challenge
This compound (and its enantiomer (-)-Indolactam V) presents a unique "triad" of analytical challenges that often confound standard HPLC protocols:
-
Conformational Isomerism (Rotamers): The nine-membered lactam ring creates stable "twist" and "sofa" conformers that separate on C18 columns at ambient temperature, mimicking impurities.
-
Chirality: The biological activity of Indolactam V is stereospecific (PKC activation). Distinguishing the (+)-isomer from the (-)-isomer requires specialized chiral stationary phases.
-
Synthetic Byproducts: Common synthesis routes via L-Tryptophan or 4-nitroindole derivatives introduce specific precursors that co-elute with the main peak under standard gradients.
This guide provides a self-validating workflow to distinguish true chemical impurities from conformational artifacts and enantiomeric contaminants.
Troubleshooting Guide & FAQs
Q1: I see a "split peak" or a shoulder on my main Indolactam V peak using a C18 column. Is this a synthesis impurity?
Diagnosis: Likely Rotamers , not chemical impurities.
Technical Insight: Indolactam V contains a restricted amide bond within a medium-sized (nine-membered) ring. At room temperature (
Validation Protocol (The "Heat Test"):
-
Do not attempt to prep-purify the "impurity." It will re-equilibrate.
-
Action: Raise the HPLC column temperature to
. -
Result: If the two peaks coalesce into a single, sharp peak, they are rotamers of the same compound. If the "impurity" peak remains distinct and sharp, it is a genuine chemical byproduct (likely a diastereomer or oxidation product).
Critical Note: Always report the method temperature. Ambient methods are invalid for purity calculations of Indolactam V unless peak summation is validated.
Q2: How do I separate the this compound enantiomer from the (-)-Indolactam V antipode?
Diagnosis: Enantiomers cannot be separated on standard C18 silica. Technical Insight: The (+)-isomer (often the unnatural enantiomer in total synthesis contexts) and the (-)-isomer (natural core of teleocidins) have identical physical properties in achiral environments.
Recommended Protocol: Use a polysaccharide-based Chiral Stationary Phase (CSP).
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H (Amylose analog).
-
Mobile Phase: Normal phase is superior for this separation. Hexane : Isopropanol (90:10 to 85:15).
-
Detection: UV 254 nm.
-
Expected Result: Baseline resolution (
). The elution order depends on the specific column lot, so inject a racemic standard first.
Q3: What specific chemical impurities should I look for in synthetic this compound?
Diagnosis: Precursors and Oxidation products. Technical Insight:
-
Indole N-Oxides: Indolactams are susceptible to oxidation at the tertiary amine or indole nitrogen, especially if stored in solution. These elute earlier than the parent peak on Reverse Phase (RP-HPLC).
-
Tryptophan/Valine Derivatives: If synthesized via the "tryptophan route," uncyclized dipeptide intermediates (linear precursors) are common. These are often more polar and elute early.
-
Epimerization at C-9: Harsh coupling conditions can racemize the amino acid backbone, creating diastereomers. Unlike enantiomers, diastereomers (e.g., epi-Indolactam V) will separate on a standard C18 column.
Experimental Protocols
Protocol A: Achiral Purity & Rotamer Coalescence (RP-HPLC)
Purpose: To determine chemical purity and eliminate rotamer interference.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), | High surface area for resolution of hydrophobic impurities. |
| Temperature | CRITICAL: Increases rotamer interconversion rate to coalesce peaks. | |
| Mobile Phase A | Water + | Acidic pH suppresses silanol activity and improves peak shape for amines. |
| Mobile Phase B | Acetonitrile + | ACN provides sharper peaks for indole alkaloids than MeOH. |
| Gradient | 5% B to 95% B over 20 min | Broad gradient to catch both polar precursors and lipophilic dimers. |
| Flow Rate | Standard flow for backpressure management. | |
| Detection | UV |
Protocol B: Enantiomeric Excess (Chiral HPLC)
Purpose: To quantify this compound vs. (-)-Indolactam V.
| Parameter | Setting | Rationale |
| Column | Chiralcel OD-H (Daicel), | Proven selectivity for indole alkaloids. |
| Temperature | Lower temperature maximizes chiral recognition mechanisms. | |
| Mobile Phase | n-Hexane : Isopropanol ( | Normal phase maximizes interaction with the polysaccharide backbone. |
| Flow Rate | Lower flow improves resolution of enantiomers. | |
| Sample Diluent | Mobile Phase | Prevents solvent mismatch peaks. |
Visualizing the Workflow
The following decision tree helps you identify the nature of an unknown peak in your chromatogram.
Figure 1: Diagnostic decision tree for distinguishing rotamers, chemical impurities, and enantiomers in Indolactam V analysis.
Mechanistic Background & References
The Rotamer Mechanism:
Indolactam V possesses a nine-membered lactam ring. The restricted rotation of the amide bond leads to two stable conformers in solution: the "twist" (active) and "sofa" (inactive) forms. In HPLC, the timescale of rotation is often comparable to the timescale of separation, leading to peak splitting. Heating the column increases the rate of rotation (
Key References:
-
Conformational Analysis: Endo, Y., et al. (1985). Conformational analysis of indolactam-V, the basic ring-structure of the tumor promoter teleocidins.Chem. Pharm.[1] Bull. 33(10), 4223-4227. Link
-
Synthesis & Impurities: Irie, K., et al. (1984). Synthesis of (-)-Indolactam V, the New Lead Structure of Tumor Promoters.Agric. Biol. Chem. 48(5), 1269-1274. Link
-
Chiral Separation Principles: Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs.Journal of Chromatography A , 906(1-2), 379-397. Link
-
HPLC Method Validation: ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology.Link
Disclaimer: This guide is intended for research use only. Always verify methods with your specific sample matrix and regulatory requirements.
Sources
optimizing solvent compatibility for Indolactam V in vitro
Topic: Optimizing Solvent Compatibility for Indolactam V in vitro Persona: Senior Application Scientist Status: Active Support Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with (-)-Indolactam V (IL-V) , a potent Protein Kinase C (PKC) activator derived from teleocidins.
While IL-V is a critical tool for stem cell differentiation (specifically pancreatic progenitors) and cancer research, its lipophilic nature creates frequent "hidden" experimental errors. These usually manifest as precipitation upon dilution, loss of potency due to plastic binding, or solvent-induced cytotoxicity.
The following modules provide self-validating protocols to ensure your data reflects the drug's activity, not its solubility limit.
Module 1: Solubilization & Preparation
FAQ: What is the optimal solvent system for Indolactam V?
Answer: Dimethyl sulfoxide (DMSO) is the primary solvent of choice. While Indolactam V is soluble in ethanol, DMSO is preferred for cell culture applications due to its lower volatility, ensuring more consistent dosing concentrations over time.
-
Solubility Limit: ~25 mg/mL (approx. 83 mM) in anhydrous DMSO [1].
-
Water Compatibility: Insoluble.[1] Direct addition to aqueous media without intermediate steps causes immediate precipitation.
Troubleshooting: "The compound precipitated when I added the stock to the media."
Diagnosis: You likely triggered a "Solvent Shock" (rapid change in polarity). When a high-concentration hydrophobic stock (100% DMSO) hits a hydrophilic bulk phase (Media), the local concentration of the drug momentarily exceeds its solubility limit before mixing is complete, causing micro-crystallization.
The Fix: Stepwise Serial Dilution Protocol Do not pipette 1000x stock directly into a cell culture dish. Use an intermediate dilution step.
Step-by-Step Workflow:
-
Master Stock: Dissolve IL-V powder in anhydrous DMSO to 10 mM .
-
Intermediate Stock (100x): Dilute the Master Stock 1:10 using warm culture media (pre-warmed to 37°C). Vortex immediately.
-
Why? The presence of serum proteins (BSA/FBS) in the media helps solubilize lipophilic molecules during this transition.
-
-
Working Solution (1x): Add the Intermediate Stock to your final culture vessel.
Visualization: Solubilization Workflow
Caption: Step-by-step dilution workflow to prevent "solvent shock" precipitation. The intermediate step utilizes serum proteins to stabilize the hydrophobic compound.
Module 2: Stability & Storage
FAQ: Can I store the DMSO stock at -20°C indefinitely?
Answer: Not indefinitely, and not without precautions.[2][3][4][5] DMSO is hygroscopic (absorbs water from the atmosphere).
-
The Risk: Absorbed water lowers the solubility of IL-V within the stock vial, leading to "silent precipitation" (crystals form at the bottom, invisible to the eye).
-
The Protocol:
-
Aliquot stocks into single-use amber vials (protect from light).
-
Store at -20°C.
-
Seal with Parafilm to prevent moisture entry.
-
Shelf life: ~6 months in solution; >1 year as lyophilized powder [2].
-
Troubleshooting: "My dose-response curve is shifting to the right (loss of potency)."
Diagnosis: If your stock is fresh, the issue is likely Plastic Binding . Indolactam V is an indole alkaloid with high lipophilicity. It adheres avidly to polystyrene (standard cell culture plastics).
The Fix:
-
Glassware: Use glass vials for all intermediate dilutions.
-
Low-Binding Plastic: If glass is unavailable, use polypropylene (PP) or specific "Low-Retention" microcentrifuge tubes. Avoid polystyrene (PS) tubes for stock handling.
Module 3: Biological Compatibility
FAQ: What is the maximum DMSO concentration my cells can tolerate?
Answer: For most robust cell lines (e.g., HeLa, HEK293), <0.5% DMSO is acceptable. However, for stem cells (iPSCs/ESCs) or primary cultures—the primary targets for IL-V—you must maintain DMSO <0.1% .
-
Why? DMSO itself induces differentiation markers in some stem cell lines, confounding your IL-V results [3].
Data Summary: Solvent Compatibility Matrix
| Parameter | Recommended Limit | Critical Threshold (Failure Point) | Notes |
| DMSO Concentration | < 0.1% (v/v) | > 0.5% (v/v) | High DMSO triggers pseudo-differentiation. |
| Solubility (Master) | 10 mM | > 80 mM | Viscosity limits accurate pipetting >50 mM. |
| Temperature (Mixing) | 37°C (Media) | 4°C (Cold Media) | Cold media accelerates precipitation. |
| Plasticware | Glass / Polypropylene | Polystyrene | Significant drug loss to PS walls. |
Experimental Workflow: PKC Activation Pathway
Understanding the mechanism ensures you are measuring the correct downstream effects. IL-V mimics Diacylglycerol (DAG) to activate PKC.
Caption: Indolactam V bypasses surface receptors to bind the C1 domain of PKC directly, triggering the MAPK/ERK cascade essential for differentiation.
References
-
Adler, S., et al. (2006). "Sensitivity of embryonic stem cells to solvents used in drug screening." Assay and Drug Development Technologies. Retrieved from [Link]
Sources
Technical Support Center: Endotoxin Removal from Synthetic Indolactam V
Topic: Removing Endotoxins from Synthetic Indolactam V Preparations Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Introduction: The Hydrophobic Challenge
Welcome to the Technical Support Center. If you are working with Indolactam V (a potent PKC activator), you are likely facing a specific, high-stakes challenge: removing amphipathic endotoxins (LPS) from a hydrophobic small molecule.
Unlike hydrophilic proteins, Indolactam V shares physical characteristics with the Lipid A moiety of endotoxins—both are hydrophobic.[1] Standard "biologic" cleanup methods (like Triton X-114 phase separation) often fail here because your drug partitions into the detergent phase alongside the toxin, leading to catastrophic yield loss.
This guide provides a validated, self-correcting workflow to remove endotoxins while preserving your compound's integrity.
Module 1: Diagnostic & Detection (The "Before" Phase)
The Problem: Indolactam V is typically dissolved in DMSO. DMSO is a potent inhibitor of the Limulus Amebocyte Lysate (LAL) assay, leading to false negatives.
Q: How do I accurately measure endotoxin levels in my DMSO-dissolved samples?
A: You must overcome the "Solvent Interference" threshold. Standard LAL assays fail if DMSO concentration exceeds 0.1% - 1.0% (v/v) in the final reaction mixture.
Validated Protocol: The "Spike-Check" Dilution
-
Dissolution: Dissolve your Indolactam V stock in 100% DMSO.
-
Dilution Series: Prepare a serial dilution of your sample in Endotoxin-Free Water (LRW).
-
Target: Final DMSO concentration in the well must be < 0.5%.
-
-
Positive Product Control (PPC): You must run a "Spike Recovery" control.
-
Spike a known amount of endotoxin (e.g., 0.5 EU/mL) into your diluted sample.[2]
-
Pass Criteria: The recovered endotoxin must be 50–200% of the spike amount.[2]
-
If recovery < 50%: The DMSO is still inhibiting the enzyme. Dilute further.
-
If recovery > 200%: Enhancement interference (rare with DMSO, but possible with certain buffers).
-
| Sample Condition | DMSO Conc. | LAL Assay Validity | Action Required |
| Stock Solution | 100% | Invalid (Inhibition) | Dilute immediately. |
| 1:100 Dilution | 1% | Risky (Variable) | Run PPC spike check. |
| 1:1000 Dilution | 0.1% | Valid (High Confidence) | Proceed with measurement. |
Module 2: The Removal Protocol (The "During" Phase)
The Problem: Triton X-114 removes LPS but also strips hydrophobic drugs. The Solution: Use Polymyxin B (PMB) Affinity Chromatography in a batch mode with optimized solvent conditions to keep Indolactam V soluble but unbound.
Q: Which removal method offers the best balance of Purity vs. Yield?
A: We recommend Solid-Phase Polymyxin B (Batch Mode) over gravity-flow columns. Batch mode allows you to control contact time and solvent composition precisely, minimizing non-specific binding of Indolactam V to the resin matrix.
Protocol: Polymyxin B Batch Extraction
Prerequisites:
-
Resin: Polymyxin B-Agarose (or Poly-ε-lysine resin).
-
Buffer: PBS with 10% Ethanol (or DMSO). Note: The organic solvent is critical to keep Indolactam V soluble and prevent it from sticking to the agarose beads, while still allowing LPS to bind PMB.
Step-by-Step Workflow:
-
Equilibration:
-
Take 1 mL of PMB resin slurry.
-
Wash 3x with your specific Buffer (PBS + 10% EtOH).
-
Why? Removes storage preservatives (glycerol/azide) that trigger cell toxicity.
-
-
Sample Preparation:
-
Dilute your Indolactam V sample to ~0.5 mg/mL in the same buffer (PBS + 10% EtOH).
-
Critical: Ensure no precipitation occurs. If cloudy, increase organic solvent slightly (up to 20%), but be aware that >25% organic solvent may reduce PMB-LPS binding efficiency.
-
-
Binding (The "sweet spot"):
-
Add the resin to the sample (Ratio: 100 µL resin bed volume per 1 mL sample).
-
Incubate: Rotator at Room Temperature for 30–60 minutes .
-
Warning: Do not exceed 2 hours. Long contact times favor non-specific hydrophobic binding of your drug to the resin.
-
-
Separation:
-
Centrifuge at 2000 x g for 2 minutes or use a spin-filter column.
-
Collect the Supernatant (Flow-through). This contains your cleaned Indolactam V.
-
-
Regeneration (Optional but not recommended):
-
For small molecule work, discard the resin to prevent cross-contamination.
-
Module 3: Troubleshooting & Visualization
Q: I lost 40% of my Indolactam V yield. What went wrong?
A: This is usually due to "Hydrophobic Collapse." The Indolactam V precipitated onto the resin or bound non-specifically to the agarose matrix.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| High Yield Loss (>30%) | Solvent % too low; Drug bound to resin. | Increase EtOH/DMSO in buffer to 15-20%. Reduce incubation time to 15 mins. |
| High Residual Endotoxin | Solvent % too high; LPS interaction disrupted. | Decrease EtOH/DMSO to <10%. Increase resin-to-sample ratio. |
| LAL Assay Failure | DMSO interference in post-clean check. | Ensure you diluted the cleaned sample >1:1000 before LAL testing. |
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the correct removal strategy based on your sample's state.
Caption: Decision tree for selecting the endotoxin removal method based on Indolactam V solubility. Note the critical solvent modification for the Polymyxin B step.
Q: Why not use Triton X-114 Phase Separation?
A: While Triton X-114 is the "gold standard" for proteins, it is contraindicated for Indolactam V.
The Mechanism of Failure:
-
Triton X-114 forms micelles above 22°C (Cloud Point).
-
LPS (hydrophobic Lipid A tail) partitions into the micelle-rich detergent phase.
-
Indolactam V (Hydrophobic) also partitions into the detergent phase.
-
Result: You remove the endotoxin, but you also remove your drug. You will be left with a clean, aqueous buffer containing almost no Indolactam V.
References
-
FDA Guidance for Industry. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. Retrieved from
-
Magalhães, P. O., et al. (2007). Methods of Endotoxin Removal from Biological Preparations: a Review. J Pharm Pharm Sci. (Discusses Polymyxin B efficiency and limitations). Retrieved from
- Ongkudon, C. M., et al. (2012). Endotoxin removal from hydrophobic preparations using modified Polymyxin B affinity.
-
Sigma-Aldrich Technical Bulletin. Polymyxin B Agarose for Endotoxin Removal. Retrieved from
-
Dubois, M. C., et al. (2021).[2] Interference in the LAL assay: The role of DMSO and dispersing agents. American Pharmaceutical Review. Retrieved from
Sources
Technical Support Center: Enhancing Cell Permeability of Indolactam Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indolactam analogues. This guide is designed to provide expert insights and practical solutions for one of the most significant hurdles in the development of these potent molecules: achieving optimal cell permeability. Indolactam V (ILV) and its derivatives are powerful modulators of key signaling pathways, primarily through their interaction with Protein Kinase C (PKC) isozymes, making them valuable tools and promising therapeutic leads.[1][2][3] However, their journey from the culture media to their intracellular targets is often fraught with challenges.
This resource provides full editorial control to structure your approach, moving beyond rigid templates to offer a dynamic, problem-oriented framework. We will delve into the causality behind experimental observations, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.
Troubleshooting Guide: From Benchtop Puzzles to Breakthroughs
This section addresses common experimental roadblocks in a direct question-and-answer format.
Question 1: My new Indolactam analogue is highly potent in my cell-free PKC binding assay, but shows significantly lower activity in my cell-based functional assay. What is the most likely reason for this discrepancy?
Answer: This is a classic and frequent observation in drug discovery, and it strongly points towards a cell permeability barrier . Your cell-free assay directly measures the interaction between your compound and its purified target (e.g., a PKC isozyme C1 domain). In contrast, a cell-based assay requires the compound to first cross the plasma membrane to reach its intracellular target.[4]
-
Causality: The lipid bilayer of the cell membrane is a formidable barrier for molecules that are too polar, too large, or carry a charge.[5] While your analogue has the correct conformation to bind its target, it may lack the physicochemical properties needed to efficiently diffuse into the cell. Another possibility is that your compound is rapidly removed from the cell by efflux pumps, such as P-glycoprotein (P-gp), before it can accumulate to a concentration sufficient to elicit a biological response.
-
Immediate Action Plan:
-
Assess Physicochemical Properties: Calculate the cLogP (lipophilicity), topological polar surface area (TPSA), and molecular weight of your analogue. Compare these values to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
-
Perform a Permeability Assay: Your next step should be a direct measurement of permeability. A Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective first screen for passive diffusion. If results are still inconclusive, a Caco-2 cell-based assay is the gold standard for predicting human intestinal absorption and identifying potential efflux issues.[6][7][8]
-
Question 2: I've increased the lipophilicity of my Indolactam analogue to improve passive diffusion, but the cellular activity has not improved, and in some cases, has worsened. Why is this happening?
Answer: While increasing lipophilicity is a common strategy, it's a delicate balance. This result often arises from two main culprits: reduced aqueous solubility or active efflux.
-
Causality & Explanation:
-
Solubility Issues: As you increase lipophilicity (e.g., by adding greasy moieties), the aqueous solubility of your compound can plummet. If the compound crashes out of your cell culture medium, its effective concentration is drastically reduced, leading to lower observed activity. It may also aggregate, preventing it from interacting productively with the cell membrane.
-
Efflux Pump Recognition: Many efflux pumps, like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), are adept at recognizing and expelling lipophilic substrates.[8] By making your analogue more lipophilic, you may have inadvertently turned it into a better substrate for these pumps, which actively transport it out of the cell, preventing intracellular accumulation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular activity after increasing lipophilicity.
Question 3: My PAMPA results indicate high passive permeability, but my Caco-2 assay shows low permeability in the apical-to-basolateral direction and a high efflux ratio. How should I interpret these conflicting results?
Answer: This is not a conflict, but rather a rich dataset telling you a specific story. It strongly suggests your compound is a substrate for an active efflux transporter.
-
Expert Interpretation:
-
PAMPA: This assay uses an artificial lipid membrane and only measures passive diffusion.[7] A high Papp value here confirms your compound has the right physicochemical properties (like lipophilicity and size) to cross a lipid bilayer on its own.
-
Caco-2 Assay: This assay uses a monolayer of human intestinal cells that express a variety of transporters, including efflux pumps like P-gp on their apical surface.[8][9][10]
-
Low A-to-B Permeability: The compound is getting into the cells from the apical (top) side but is not appearing on the basolateral (bottom) side.
-
High Efflux Ratio (Papp B-to-A / Papp A-to-B > 2): This is the key indicator. It means the compound is transported much more efficiently from the basolateral side back to the apical side. This happens because the efflux pumps on the apical membrane are catching the compound as it enters the cell and actively pumping it back out into the apical chamber.
-
-
-
Next Steps: Confirm this hypothesis by running the Caco-2 assay again in the presence of a known efflux pump inhibitor (e.g., verapamil or valspodar). If the A-to-B permeability increases and the efflux ratio decreases, you have definitively identified your analogue as an efflux substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary intracellular target and mechanism of action for Indolactam analogues?
Indolactam analogues are structurally similar to diacylglycerol (DAG), an endogenous second messenger.[11] Their primary targets are the C1 domains of Protein Kinase C (PKC) isozymes.[12][13][14] Upon binding to the C1 domain, the analogue induces a conformational change in the PKC enzyme, recruiting it to the cell membrane and activating its kinase function.[13] This activation leads to the phosphorylation of numerous downstream proteins, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[15][16]
Caption: Simplified PKC activation pathway by endogenous DAG and exogenous Indolactam analogues.
Q2: What are the primary strategies for improving the cell permeability of Indolactam analogues?
There are three main scientifically-backed strategies:
-
Structural Modification (Medicinal Chemistry Approach):
-
Tune Lipophilicity: Systematically modify the structure to achieve a cLogP in the optimal range (typically 1-3) for passive diffusion. This involves adding or removing lipophilic/hydrophilic groups.[1]
-
Mask Polar Groups: Reduce the molecule's polar surface area (TPSA) by masking hydrogen bond donors and acceptors. Techniques like N-methylation can be effective.[17][18]
-
Introduce Intramolecular Hydrogen Bonds: Design the molecule to adopt a conformation in the nonpolar environment of the lipid bilayer that "hides" its polar groups through internal hydrogen bonding, thereby improving its permeability.[19]
-
-
Prodrug Approach:
-
This involves chemically modifying the parent drug into an inactive, more permeable form (the prodrug).[20][21] Once inside the cell, cellular enzymes (e.g., esterases) cleave the modifying group, releasing the active parent drug. This is particularly useful for masking charged groups like carboxylic acids or phosphates.[22] The key is to ensure the linker is stable in the medium but readily cleaved intracellularly.
-
-
Formulation Strategies:
-
Use of Excipients: For in vitro experiments, ensuring the compound is fully dissolved is critical. Using co-solvents like DMSO or formulating with solubility enhancers like cyclodextrins can improve the effective concentration available to the cells.
-
Q3: Which in vitro permeability assay should I choose: PAMPA or a cell-based model like Caco-2?
The choice depends on the question you are asking. They are complementary, not mutually exclusive.
| Assay | Principle | What It Measures | Pros | Cons |
| PAMPA | Artificial lipid membrane sandwiched between a donor and acceptor well. | Passive Diffusion Only. Predicts the ability of a compound to cross a lipid barrier without the influence of transporters.[7] | High-throughput, low cost, excellent for early-stage screening. | Does not account for active transport or efflux. Can give misleadingly positive results for efflux substrates. |
| Caco-2 | Monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters. | Passive Diffusion AND Active Transport. Gold standard for predicting oral absorption. Bidirectional assays can identify efflux substrates.[8][10] | Provides more biologically relevant data, including efflux information. | Lower throughput, more expensive, requires cell culture expertise, longer assay time (typically 21 days for cell differentiation). |
| MDCK-MDR1 | Madin-Darby Canine Kidney cells engineered to overexpress the human P-gp (MDR1) efflux pump. | Specifically measures P-gp efflux. Used to confirm if a compound is a P-gp substrate.[8] | Clear, specific endpoint for P-gp interaction. | Does not model other transporters. Not of human intestinal origin. |
Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio of an Indolactam analogue.
-
Self-Validation System: The integrity of the Caco-2 monolayer in each experiment is validated by measuring the permeability of a low-permeability marker (e.g., Lucifer Yellow or Mannitol). A low Papp for this marker confirms that the cell junctions are tight and that transport is occurring through the cells (transcellular) rather than between them (paracellular).
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Add a low-permeability marker like Lucifer Yellow to the apical side and measure its appearance on the basolateral side after incubation. The Papp should be very low (<0.5 x 10⁻⁶ cm/s).
-
Permeability Measurement (A -> B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the A and B chambers.
-
-
Permeability Measurement (B -> A):
-
Using a separate set of Transwell inserts, repeat the process but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculations:
-
Calculate Papp (in cm/s) for each direction using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) . An ER > 2 suggests active efflux.
-
-
Protocol 2: Prodrug Intracellular Cleavage and Activity Assay
This protocol validates that a prodrug is both permeable and effectively converted to its active form inside the cell.
-
Self-Validation System: This protocol includes two critical controls: the parent (active) drug and the un-cleaved prodrug. Comparing the activity of cells treated with the prodrug to these controls confirms successful cleavage and release of the active molecule.
-
Methodology:
-
Cell Seeding: Seed your target cells in a multi-well plate (e.g., 96-well) at a density appropriate for your functional assay (e.g., proliferation, reporter gene expression).
-
Compound Treatment: Prepare serial dilutions of three compounds:
-
The parent (active) Indolactam analogue.
-
The new prodrug analogue.
-
A "non-cleavable" control version of the prodrug if possible (e.g., with a more stable linker), or simply use the prodrug in the cell-free assay where it should be inactive.
-
-
Incubation: Treat the cells with the compounds and incubate for a period sufficient to allow for uptake, cleavage, and the expected biological response (e.g., 24-72 hours).
-
Functional Readout: Measure the biological response using a validated assay (e.g., CellTiter-Glo® for proliferation, luciferase reporter assay for gene expression, or a phosphorylation-specific antibody for target engagement).
-
Data Analysis & Interpretation:
-
Plot the dose-response curves for all three compounds.
-
Expected Result for a Successful Prodrug: The prodrug should show a potency (EC₅₀) that is close to or even better than the parent drug (due to enhanced uptake). The parent drug will serve as the benchmark for maximal efficacy. The non-cleavable control (or the prodrug in a cell-free assay) should show minimal to no activity.
-
-
References
-
Hirota, M., Suganuma, M., Yoshizawa, S., Horiuchi, T., Nakayasu, M., Hasegawa, M., Endo, Y., Shudo, K., & Fujiki, H. (1987). Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters. Japanese Journal of Cancer Research, 78(6), 577–582. [Link]
-
N'Da, D. D. (2018). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 23(8), 1993. [Link]
-
Ferreira, L. A. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]
-
Ferreira, L. A. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel, Switzerland), 18(3), 297. [Link]
-
Irie, K., et al. (1995). Synthesis and biological activities of indolactone-V, the lactone analogue of the tumor promoter (-)-indolactam-V. Bioorganic & Medicinal Chemistry Letters, 5(5), 453-458. [Link]
-
Winkler, J. D., et al. (2017). Indolactam Dipeptides as Nanomolar Gli Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1295–1300. [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 761-773. [Link]
-
Irie, K., et al. (2002). Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes. Current Pharmaceutical Design, 8(3), 173-186. [Link]
-
Admescope. Permeability and Transporters. Admescope Services. [Link]
-
Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698. [Link]
-
Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 29-55. [Link]
-
Breitenbücher, J., et al. (2018). Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells. Chemistry, 24(11), 2611-2623. [Link]
-
Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 92(4), 689-712. [Link]
-
Panchal, A., et al. (2024). Challenges and opportunities in the development of complex generic long-acting injectable drug products. Journal of Pharmaceutical Investigation, 54(1), 1-17. [Link]
-
Nuvisan. (2024). Advanced drug permeability & transporter assays. In vitro DMPK services. [Link]
-
Bøyum, A., et al. (1991). (-)-Indolactam V-induced mitogenesis in human fetal/neonatal and adult T cells. Cellular Immunology, 134(1), 141-152. [Link]
-
Ferreira, L. A. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Schober, M., & Garscha, U. (2024). Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities”. Journal of Fungi, 10(3), 203. [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab News. [Link]
-
Zgurskaya, H. (2022). Enhancing permeability of the outer membrane. GARDP Revive. [Link]
-
Black, A. R. (2012). Protein kinase C signaling and cell cycle regulation. Frontiers in Immunology, 3, 365. [Link]
-
Ferreira, L. A. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
Nakagawa, Y., et al. (2012). Total synthesis of (−)-indolactam V. Organic & Biomolecular Chemistry, 10(38), 7707-7713. [Link]
-
Wikipedia. (2024). Protein kinase C. Wikipedia. [Link]
-
Kede, V., & Ananthanarayanan, V. S. (2020). Structural insights into C1-ligand interactions: filling the gaps by in silico methods. Journal of Biomolecular Structure & Dynamics, 38(11), 3254–3268. [Link]
-
Wang, Z., et al. (2002). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 37(6), 661-670. [Link]
-
Sidorov, P., et al. (2024). A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. Digital Discovery, 3(1), 162-173. [Link]
-
Li, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Pharmaceutical Development and Technology, 24(10), 1227-1234. [Link]
-
Whitten, A. (2024). The biggest barriers in drug development today. Drug Discovery News. [Link]
-
Giorgione, J. R., & Newton, A. C. (2014). Cell Signaling through Protein Kinase C Oxidation and Activation. Antioxidants & Redox Signaling, 21(3), 422–433. [Link]
-
BioIVT. (2024). Cell Permeability Assay. BioIVT ADME-Tox Solutions. [Link]
-
Nielson, C., et al. (2020). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
-
Dries, D. R., et al. (2007). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry, 282(2), 826-830. [Link]
-
Wong, E. H. F., & Geyer, M. A. (2010). Challenges and opportunities for drug discovery in psychiatric disorders: the drug hunters' perspective. CNS Spectrums, 15(8), 513-522. [Link]
-
Wikipedia. (2024). C1 domain. Wikipedia. [Link]
Sources
- 1. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Indolactam V-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. admescope.com [admescope.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 14. C1 domain - Wikipedia [en.wikipedia.org]
- 15. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Validation & Comparative
Technical Guide: Comparative Analysis of Indolactam V Enantiomers in PKC Translocation Assays
Executive Summary
Indolactam V (IL-V) serves as the structural core of teleocidin alkaloids and acts as a potent tumor promoter by activating Protein Kinase C (PKC). However, its utility in signal transduction research relies heavily on stereochemistry.
-
(-)-Indolactam V: The biologically active enantiomer. It functions as a high-affinity ligand for the PKC C1b domain, mimicking endogenous diacylglycerol (DAG) and inducing rapid cytosolic-to-membrane translocation.
-
(+)-Indolactam V: The inactive enantiomer. Due to the inversion of stereochemistry at the C-9 position, it fails to dock within the C1b binding groove. It is the gold-standard negative control to distinguish specific receptor-mediated events from non-specific lipophilic membrane interactions.
This guide details the mechanistic divergence of these enantiomers and provides a validated protocol for their use in GFP-PKC translocation assays.
Mechanistic Basis of Stereoselectivity
The activation of PKC isoforms (Conventional and Novel) requires the recruitment of the enzyme to the plasma membrane. This is mediated by the C1 domain , a cysteine-rich zinc finger structure that binds DAG or phorbol esters.[1]
The "Twist" vs. "Sofa" Conformation
Indolactam V contains a nine-membered lactam ring that exists in dynamic equilibrium between two conformers:
-
Sofa Form: Thermodynamically stable but biologically inactive.
-
Twist Form: The bioactive conformation required for binding.
(-)-Indolactam V can adopt the "twist" conformation necessary to form a critical hydrogen-bonding network with the C1 domain backbone (specifically Gly-253 and Leu-251 in PKC
This compound , possessing the opposite chirality at the C-9 indole-tryptophan junction, is sterically hindered from adopting the requisite binding geometry. It cannot stabilize the C1 domain's membrane-insertion loops, rendering it incapable of recruiting PKC to the lipid bilayer.
Pathway Visualization: Ligand-Induced Translocation
The following diagram illustrates the specific activation pathway triggered by the (-)-enantiomer.
Figure 1: Mechanistic pathway of PKC activation. (-)-IL-V successfully recruits PKC to the membrane, while (+)-IL-V fails to bind.
Comparative Performance Data
The following data summarizes the binding affinities and functional potencies of the enantiomers. Note the orders-of-magnitude difference in activity, which validates the use of (+)-IL-V as a negative control.
| Feature | (-)-Indolactam V | This compound |
| Stereochemistry | (9S, 12S) Natural Configuration | (9R, 12R) Enantiomer |
| PKC Binding Affinity ( | ~10 - 50 nM (High Affinity) | > 10,000 nM (Inactive) |
| Displacement of [3H]PDBu | Potent displacer | Negligible displacement |
| Translocation ( | ~100 nM (Cell type dependent) | No translocation observed |
| Primary Interaction | H-bonds (Gly/Leu) + CH/ | Steric Clash |
| Role in Assay | Agonist | Negative Control |
Data synthesized from structure-activity relationship studies (Irie et al., 1987; Heikkilä et al., 1989).
Experimental Protocol: Real-Time Translocation Assay
This protocol utilizes a GFP-tagged PKC isozyme (typically PKC
Materials
-
Cell Line: CHO-K1, HeLa, or SH-SY5Y cells.
-
Plasmid: pGFP-PKC
(or similar C1-containing isozyme). -
Reagents:
-
(-)-Indolactam V (Dissolved in DMSO, 1 mM stock).
-
This compound (Dissolved in DMSO, 1 mM stock).
-
Imaging Buffer: HBSS with 10 mM HEPES, pH 7.4 (Serum-free).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the comparative translocation assay.
Detailed Methodology
-
Preparation: Seed cells in 35mm glass-bottom dishes. Transfect with GFP-PKC plasmid 24 hours prior to imaging.
-
Equilibration: Replace culture medium with serum-free Imaging Buffer 30 minutes before the experiment. Why? Serum contains lipids that may cause high background noise.
-
Microscopy: Set up a confocal microscope for time-lapse imaging (1 frame every 10-15 seconds).
-
Baseline: Acquire images for 2 minutes to establish cytosolic distribution.
-
Challenge (Negative Control First):
-
Add This compound to a final concentration of 1 µM.
-
Image for 5-10 minutes.
-
Observation: GFP signal should remain diffuse in the cytosol. This confirms that the compound itself does not disrupt membrane integrity.
-
-
Challenge (Active Agonist):
-
On the same sample (or a parallel well), add (-)-Indolactam V (100 nM - 1 µM).
-
Image for 10-20 minutes.
-
Observation: GFP signal will rapidly accumulate at the plasma membrane and/or Golgi complex.
-
Troubleshooting & Controls
Why use (+)-IL-V instead of just DMSO?
Using DMSO alone controls for the solvent, but it does not control for the physicochemical properties of the ligand. Indolactam V is a hydrophobic molecule.[2][3]
-
If you observe translocation with (+)-IL-V, your assay is detecting non-specific membrane perturbation or artifacts (e.g., autofluorescence or pH changes), not specific C1-domain binding.
-
This makes (+)-IL-V an essential tool for validating novel PKC inhibitors or studying C1-domain mutations.
Concentration Windows[4]
-
Optimal Activation: 100 nM to 1 µM of (-)-IL-V.
-
Supraphysiological: >10 µM. At this level, even the (+)-enantiomer might show weak non-specific effects due to lipid partitioning.
References
-
Irie, K., et al. (1987). Structure-activity relationship of teleocidins and their related compounds. Agricultural and Biological Chemistry.
-
Heikkilä, J., & Åkerman, K. E. (1989).[4] (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells.[4] Biochemical and Biophysical Research Communications.
-
Endo, Y., et al. (1998). Synthesis and biological activity of this compound, the enantiomer of a tumor promoter (-)-indolactam V. Chemical and Pharmaceutical Bulletin.
-
Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol sensors to therapeutic targets.[2][5][6] Biochimica et Biophysica Acta (BBA).
-
Mendoza, M., et al. (2022).[6][7] Indolactam Dipeptides as Nanomolar Gli Inhibitors.[7] ACS Medicinal Chemistry Letters.
Sources
- 1. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publications — Billingsley Research Group [billingsleylab.org]
A Tale of Two Enantiomers: Unveiling the Stereoselective Differentiation Efficiency of Indolactam V Isomers
A Senior Application Scientist's Guide to Understanding and Applying (+)- and (-)-Indolactam V in Cellular Differentiation
In the intricate world of cellular signaling and directed differentiation, the precise molecular tools researchers choose can be the determining factor between groundbreaking discovery and experimental stagnation. Among these tools, the phorbol ester analog, Indolactam V, has emerged as a potent modulator of cell fate. However, not all forms of Indolactam V are created equal. The striking difference in biological activity between its two enantiomers, (+)-Indolactam V and (-)-Indolactam V, offers a compelling case study in the importance of stereochemistry in drug action and provides a clear path for researchers aiming to harness its power for cellular differentiation.
This comprehensive guide dissects the differentiation efficiency of this compound versus (-)-Indolactam V, providing both the mechanistic rationale for their divergent activities and the experimental data to support it. We will explore the structural nuances that govern their interaction with the key cellular target, Protein Kinase C (PKC), and provide detailed protocols for leveraging the biologically active isomer, (-)-Indolactam V, in directed differentiation protocols, particularly towards the pancreatic lineage.
The Decisive Role of Stereochemistry: Why (-)-Indolactam V Takes the Lead
The fundamental difference in the biological activity of the Indolactam V enantiomers lies in their three-dimensional structure. (-)-Indolactam V is a potent activator of Protein Kinase C (PKC), a family of enzymes that play a crucial role in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1] Conversely, this compound is biologically inactive, failing to elicit the same cellular responses.[2][3]
This disparity is a direct consequence of the stereospecific nature of the C1 domain on PKC, the binding site for Indolactam V and the endogenous activator, diacylglycerol (DAG).[4] The specific spatial arrangement of the isopropyl and hydroxymethyl groups on the lactam ring of (-)-Indolactam V allows it to bind effectively to the C1 domain, inducing a conformational change that activates the kinase.[5] The mirror-image configuration of this compound does not fit into this binding pocket correctly, rendering it incapable of activating PKC. This principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional shape of a molecule dictates its ability to interact with its biological target.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Stereoselective binding of Indolactam V isomers to the PKC C1 domain.
Quantitative Comparison of Differentiation Efficiency
The practical implications of this stereoselectivity are profound, particularly in the field of directed differentiation. (-)-Indolactam V has been successfully utilized as a small molecule inducer to guide the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) into various lineages, most notably pancreatic progenitors.[6][7]
Experimental data robustly supports the high efficiency of (-)-Indolactam V in this application. In contrast, while direct quantitative data for the differentiation efficiency of this compound is scarce due to its established inactivity, it is consistently used as a negative control in experiments to demonstrate the specificity of the effects observed with the (-) isomer.
| Parameter | (-)-Indolactam V | This compound |
| Biological Activity | Potent PKC Activator | Inactive |
| EC50 for Pancreatic Progenitor Induction | 142 nM[2] | Not Applicable |
| Pdx1+ Cell Induction (Human ESCs) | 27% (at 300 nM)[2] | No significant induction |
| Pdx1+ Cell Induction (Mouse ESCs, definitive endoderm) | Increase from 4% to 50% (at 300 nM)[2] | No significant induction |
Table 1: Comparison of the Biological and Differentiation-Inducing Activities of (-)-Indolactam V and this compound.
Mechanism of Action: (-)-Indolactam V-Mediated Pancreatic Differentiation
The induction of pancreatic progenitors by (-)-Indolactam V is a direct result of its ability to activate specific PKC isoforms. This activation mimics the endogenous signaling pathways that are crucial for pancreas development. The process typically involves the commitment of pluripotent stem cells to the definitive endoderm lineage, followed by treatment with a cocktail of small molecules and growth factors, including (-)-Indolactam V, to specify the pancreatic fate.
Experimental Protocol: Directed Differentiation of Human Pluripotent Stem Cells to Pancreatic Progenitors
This protocol is a representative example of how (-)-Indolactam V is used in a multi-step differentiation process. It is crucial to optimize concentrations and timing for specific cell lines.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Appropriate hPSC culture medium
-
Definitive endoderm induction medium (e.g., RPMI 1640, B27 supplement, Activin A, Wnt3a)
-
Pancreatic progenitor induction medium (e.g., DMEM/F12, B27 supplement, FGF10, Retinoic Acid, (-)-Indolactam V)
-
(-)-Indolactam V (stock solution in DMSO)
-
This compound (for use as a negative control, stock solution in DMSO)
-
Cell culture plates and reagents
Procedure:
-
Culture of hPSCs: Maintain hPSCs in an undifferentiated state using your established protocol.
-
Induction of Definitive Endoderm (Days 1-3):
-
Plate hPSCs as single cells or small colonies.
-
On Day 1, replace the culture medium with definitive endoderm induction medium containing Activin A and Wnt3a.
-
Culture for 3 days, changing the medium daily.
-
-
Specification of Pancreatic Endoderm (Days 4-6):
-
On Day 4, replace the medium with a transitional medium containing factors like FGF10.
-
Culture for 2-3 days.
-
-
Induction of Pancreatic Progenitors (Days 7-9):
-
On Day 7, switch to the pancreatic progenitor induction medium. This medium should contain FGF10, Retinoic Acid, and the key component, (-)-Indolactam V (e.g., at a final concentration of 300 nM).
-
For a negative control, set up parallel cultures with the same medium but containing This compound at the same concentration, or a vehicle control (DMSO).
-
Culture for 3 days, changing the medium daily.
-
-
Assessment of Differentiation Efficiency:
-
On Day 10, harvest the cells.
-
Analyze the expression of the pancreatic progenitor marker, Pdx1, using immunocytochemistry or flow cytometry.
-
Expect to see a significant population of Pdx1-positive cells in the (-)-Indolactam V treated culture, and negligible Pdx1 expression in the this compound and vehicle control cultures.
-
Conclusion: A Clear Choice for Targeted Differentiation
The evidence is unequivocal: for researchers aiming to induce cellular differentiation through the activation of Protein Kinase C, (-)-Indolactam V is the enantiomer of choice. Its potent and stereospecific activation of PKC provides a reliable and reproducible method for directing cell fate, particularly towards the pancreatic lineage. In contrast, This compound serves as an essential negative control , allowing for the validation of the specific, PKC-mediated effects of its active counterpart.
By understanding the fundamental principles of stereochemistry and their impact on biological activity, researchers can make informed decisions in the selection of their molecular tools, ultimately accelerating the pace of discovery in regenerative medicine and drug development.
References
- Chen, S., Borowiak, M., Fox, J. L., Maehr, R., Osafune, K., Davidow, L., ... & Melton, D. A. (2009). A small molecule that directs differentiation of human ESCs into the pancreatic lineage.
- Fujiki, H., Suganuma, M., Nakayasu, M., Hoshino, H., Moore, R. E., & Sugimura, T. (1984). (-)-Indolactam V, a new activator of protein kinase C. Gann, 75(10), 866-870.
- Borowiak, M., Maehr, R., Chen, S., Chen, A. E., Tang, W., Fox, J. L., ... & Melton, D. A. (2009). Small molecules efficiently direct endodermal differentiation of human and mouse embryonic stem cells. Cell stem cell, 4(4), 348-358.
-
Thatava, T., Nelson, T. J., & Ikeda, Y. (2011). Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny. Gene therapy, 18(3), 284-293. [Link]
-
Harvard Office of Technology Development. Using (-)-indolactam V to induce differentiation of human and mouse embryonic stem cells into pancreatic lineage. Retrieved from [Link]
- Jiang, J., Au, M., Lu, K., Eshpeter, A., Sigrist, M., & D'Amour, K. A. (2011). Generation of insulin-producing cells from human embryonic stem cells.
- Irie, K., Oie, K., Nakahara, A., Yanai, Y., Ohigashi, H., Wender, P. A., ... & Koshimizu, K. (1996). Synthesis and biological activities of new conformationally restricted analogues of (-)-indolactam-V: elucidation of the biologically active conformation of the tumor-promoting teleocidins. Journal of the American Chemical Society, 118(39), 9464-9473.
- Endo, Y., Shudo, K., Itai, A., Hasegawa, M., & Sakai, S. I. (1986). Synthesis and stereochemistry of indolactam-V, an active fragment of teleocidins. Structural requirements for tumor-promoting activity. Tetrahedron, 42(21), 5905-5924.
- Newton, A. C. (2010). Protein kinase C: poised to signal. American journal of physiology-Endocrinology and metabolism, 298(3), E395-E402.
- Messerschmidt, A. M., Musacchio, A., & Wittinghofer, A. (2005). The C1 domain of protein kinase C delta in complex with phorbol ester.
Sources
- 1. Analysis of Differentiation Protocols Defines a Common Pancreatic Progenitor Molecular Signature and Guides Refinement of Endocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. Indolactam V/GLP-1-mediated Differentiation of Human iPS Cells into Glucose-Responsive Insulin-Secreting Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of indolactone-V, the lactone analogue of the tumor promoter (-)-indolactam-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Validating PKC Isoform Selectivity with Indolactam V
For researchers in pharmacology, cell signaling, and drug discovery, deciphering the specific roles of individual Protein Kinase C (PKC) isoforms is a critical yet challenging endeavor. The high degree of homology among the more than ten known PKC isoforms necessitates rigorous validation of the selectivity of chemical probes used to modulate their activity.[1][2][3] Indolactam V (ILV), a synthetically accessible analog of the teleocidin class of natural products, has emerged as a valuable tool for this purpose.[4] This guide provides an in-depth comparison of methodologies for validating PKC isoform selectivity, with a focus on the practical application of Indolactam V. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of alternative approaches to ensure the scientific integrity of your findings.
The Central Role of the C1 Domain in PKC Activation
Protein Kinase C isoforms are broadly categorized into three families based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[5] Both conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms possess a highly conserved C1 domain within their regulatory region. This domain is the binding site for the endogenous second messenger diacylglycerol (DAG) and for phorbol esters, a class of potent tumor promoters.[6] Indolactam V, like phorbol esters, mimics the action of DAG, binding to the C1 domain and inducing a conformational change that relieves autoinhibition and activates the kinase.[7] This shared mechanism of action makes Indolactam V an excellent tool for competitive binding assays to determine the affinity and selectivity of other C1 domain ligands.
Visualizing the PKC Activation Pathway
Caption: Canonical PKC signaling pathway initiated by extracellular signals.
Indolactam V in Competitive Binding Assays: A Quantitative Approach to Selectivity
A cornerstone for validating the isoform selectivity of a compound is the in vitro competitive binding assay. This method leverages a labeled ligand with known affinity for the target to quantify the binding of an unlabeled competitor, such as a novel small molecule inhibitor or activator. Indolactam V, due to its high affinity for the C1 domain, is an excellent unlabeled competitor to probe the selectivity of compounds targeting this site. The most common labeled probes for PKC are radiolabeled phorbol esters, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).[7]
The principle of this assay is straightforward: a fixed concentration of a specific PKC isoform and the labeled probe are incubated with increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled probe is measured, and the concentration at which 50% of the labeled probe is displaced is the IC₅₀ value. This can then be converted to a dissociation constant (Ki) to provide a quantitative measure of binding affinity. By performing this assay across a panel of PKC isoforms, a selectivity profile can be generated.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]PDBu Displacement Assay
This protocol is adapted for a 96-well format and can be used to determine the binding affinity of Indolactam V or other test compounds for various PKC isoforms.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mg/mL bovine serum albumin (BSA), 1 mM CaCl₂, and 100 µg/mL phosphatidylserine.
- PKC Isoforms: Recombinant human PKC isoforms (e.g., α, βI, βII, γ, δ, ε, η, θ) diluted in assay buffer to a final concentration that yields a robust signal-to-noise ratio (typically in the low nanomolar range, to be optimized for each isoform).
- [³H]PDBu Stock: Prepare a stock solution of [³H]PDBu in DMSO. The final concentration in the assay should be close to its Kd for the respective isoform (typically 1-5 nM).
- Indolactam V/Test Compound: Prepare a serial dilution of Indolactam V or your test compound in DMSO.
2. Assay Procedure:
- To each well of a 96-well plate, add 50 µL of the diluted PKC isoform.
- Add 25 µL of the serially diluted Indolactam V or test compound. For total binding, add 25 µL of DMSO. For non-specific binding, add a high concentration of unlabeled PDBu (e.g., 10 µM).
- Add 25 µL of [³H]PDBu to all wells.
- Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
3. Separation and Detection:
- Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the PKC-bound [³H]PDBu from the free radioligand.
- Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all other readings.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis of PKC Isoform Selectivity Validation Methods
While the competitive binding assay is a powerful tool, a multi-faceted approach provides a more robust validation of isoform selectivity. Below is a comparison of common methods, highlighting their respective strengths and weaknesses.
| Method | Principle | Pros | Cons |
| Competitive Binding Assay (e.g., with [³H]PDBu) | Measures the displacement of a labeled C1 domain ligand by an unlabeled test compound. | - Quantitative (provides Ki values)- High throughput potential- Directly measures binding to the target | - Indirectly measures affinity- Requires handling of radioactivity- May not reflect cellular context |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled probe upon binding to a PKC isoform. Displacement by a test compound reduces polarization. | - Non-radioactive- Homogeneous assay (no separation step)- High throughput | - Requires a suitable fluorescent probe- Can be prone to interference from fluorescent compounds |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by a purified PKC isoform in the presence of an activator or inhibitor. | - Directly measures functional activity- Can be adapted for high throughput (e.g., ELISA-based) | - Requires purified, active enzyme and a specific substrate- May not fully recapitulate cellular regulation |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in intact cells upon ligand binding. | - Measures target engagement in a cellular environment- Label-free | - Lower throughput- Requires specific antibodies for detection (Western blot) |
| Cell-Based Phosphorylation Assay | Measures the phosphorylation of a known downstream substrate of a specific PKC isoform in cells treated with the test compound. | - Assesses functional activity in a physiological context- Can confirm isoform selectivity in a cellular system | - Can be challenging to identify truly isoform-specific substrates- Signal can be influenced by other cellular kinases |
Cellular Validation: Assessing Downstream Signaling
To bridge the gap between in vitro binding affinity and cellular function, it is crucial to assess the effect of Indolactam V or a test compound on downstream signaling pathways in a cellular context. One widely used approach is to measure the phosphorylation of a known PKC substrate. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a prominent substrate for several PKC isoforms.[8]
Protocol: Western Blot for Phospho-MARCKS
This protocol describes how to assess the activation of PKC in a cell line (e.g., SH-SY5Y neuroblastoma cells) by measuring the phosphorylation of MARCKS at a specific serine residue (e.g., Ser152/156).
1. Cell Culture and Treatment:
- Plate cells in a 6-well plate and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours to reduce basal PKC activity.
- Treat the cells with varying concentrations of Indolactam V (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
4. Western Blotting:
- Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-MARCKS (e.g., anti-phospho-MARCKS (Ser152/156)) overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total MARCKS or a housekeeping protein like GAPDH or β-actin.
- Quantify the band intensities using densitometry software.
Indolactam V: A Tool with Nuances
While Indolactam V is a powerful tool, it is essential to acknowledge its characteristics. Studies have shown that Indolactam V and its analogs can exhibit some selectivity towards novel PKC isoforms (δ, ε, η, θ).[7] For instance, the binding affinity of (-)-Indolactam V for the C1B domain of novel PKC isoforms is significantly higher than for the C1B domains of conventional isoforms.
Table 1: Binding Affinities of (-)-Indolactam V for PKC C1 Domains [9]
| PKC Isoform C1 Domain | Dissociation Constant (Kd) (nM) |
| η-C1B | 5.5 |
| ε-C1B | 7.7 |
| δ-C1B | 8.3 |
| β-C1A-long | 18.9 |
| α-C1A-long | 20.8 |
| β-C1B | 137 |
| γ-C1A | 138 |
| γ-C1B | 213 |
This inherent selectivity makes Indolactam V not only a useful competitor for pan-PKC C1 domain ligands but also a starting point for the design of more isoform-specific activators and inhibitors.
Conclusion
Validating the isoform selectivity of PKC modulators is a multi-step process that requires a combination of in vitro and cellular assays. Indolactam V serves as a cornerstone reagent in this process, particularly for characterizing compounds that target the C1 domain. By employing rigorous competitive binding assays, researchers can obtain quantitative data on the affinity and selectivity of their compounds. Furthermore, cellular assays, such as monitoring the phosphorylation of downstream substrates like MARCKS, provide crucial confirmation of functional activity in a physiological context. By understanding the principles behind these assays and meticulously executing the protocols, researchers can confidently delineate the isoform-specific effects of their compounds, paving the way for a deeper understanding of PKC signaling and the development of more targeted therapeutics.
References
-
Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function. National Institutes of Health. Available from: [Link]
-
(-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells. PubMed. Available from: [Link]
-
A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. Available from: [Link]
-
Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. MDPI. Available from: [Link]
-
Conformation of the C1 phorbol-ester-binding domain participates in the activating conformational change of protein kinase C. National Institutes of Health. Available from: [Link]
-
Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV. PMC. Available from: [Link]
-
Structural Basis of Protein Kinase C Isoform Function. PMC. Available from: [Link]
-
Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway. PMC. Available from: [Link]
-
Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis. PMC. Available from: [Link]
-
Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors That Potently Reactivate Latent HIV. ResearchGate. Available from: [Link]
-
Total synthesis of (−)-indolactam V. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
An Investigation of PKC Isoform Functional Specificity. UCL Discovery. Available from: [Link]
Sources
- 1. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protein Kinase C (PKC) [sigmaaldrich.com]
- 6. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Indolactam V vs. Teleocidin B: A Comparative Guide to PKC Activation and Biological Outcomes
Executive Summary: The Scaffold vs. The Super-Agonist
In the study of Protein Kinase C (PKC) signaling, Indolactam V (IL-V) and Teleocidin B represent two distinct but structurally tethered tools. While they share the same pharmacophore, their biological utility diverges significantly based on their physicochemical properties.
-
Indolactam V is the core indole-lactam scaffold.[1] It is a partial structure of Teleocidin B. Its reduced hydrophobicity and synthetic accessibility have made it the "gold standard" small molecule for stem cell differentiation protocols, specifically for pancreatic lineages.
-
Teleocidin B is the naturally occurring, prenylated "super-agonist." The addition of a monoterpenoid moiety confers high hydrophobicity, anchoring it firmly in the lipid bilayer. This results in nanomolar potency orders of magnitude higher than IL-V in tumor promotion and inflammatory assays.
This guide dissects their mechanistic differences, validates their experimental applications, and provides self-validating protocols for their use.
Mechanistic Foundation: PKC Activation
Both compounds function as high-affinity diacylglycerol (DAG) mimetics. They bind to the C1 domains of conventional (
The "Twist" Conformation Hypothesis
Experimental evidence confirms that the biological activity of these alkaloids relies on the nine-membered lactam ring adopting a "twist" conformation (cis-amide), which mimics the spatial arrangement of the pharmacophores in phorbol esters (TPA).
-
Teleocidin B: The bulky hydrophobic side chains lock the molecule more effectively into the membrane-associated active complex.
-
Indolactam V: Exists in equilibrium between "sofa" (trans-amide) and "twist" (cis-amide) forms.[1][2] Upon binding to the PKC C1 domain, the equilibrium shifts to the bioactive twist form.
Visualization: PKC Activation Signaling Pathway
Figure 1: Signal transduction pathway shared by Indolactam V and Teleocidin B. The divergence in outcome (Differentiation vs. Tumor Promotion) is often dictated by cellular context and signal duration/intensity.
Comparative Analysis: Potency & Properties
The following table synthesizes quantitative data regarding binding affinity (
| Feature | Indolactam V (IL-V) | Teleocidin B |
| Chemical Nature | Synthetic/Natural Core Scaffold | Prenylated Natural Product |
| Molecular Weight | ~301.4 g/mol | ~451.6 g/mol |
| Hydrophobicity | Moderate (Membrane permeable) | High (Lipid bilayer anchor) |
| PKC Binding ( | Generally < 5 nM (Isozyme dependent) | |
| EBV Activation ( | ~100 - 300 nM | ~1 - 10 nM |
| Tumor Promotion | Weak/Moderate | Potent (Comparable to TPA) |
| Primary Application | Stem Cell Differentiation (Pancreatic) | Carcinogenesis Research / Virology |
Expert Insight: Why Potency Isn't Everything
While Teleocidin B is the stronger binder, Indolactam V is preferred for differentiation protocols . High-potency super-agonists like Teleocidin B or TPA often induce rapid receptor downregulation (proteolytic degradation of PKC) or toxicity. IL-V provides a "tunable" activation signal sufficient to drive transcription factors like Pdx1 without overwhelming the cell's stress response machinery.
Experimental Protocols
Protocol A: Pancreatic Differentiation (Indolactam V)
Objective: Differentiate Human Pluripotent Stem Cells (hPSCs) into Pancreatic Progenitors.[4][5][6] Mechanism: IL-V activates PKC, which synergizes with FGF signaling to upregulate Pdx1.
Reagents:
-
(-)-Indolactam V (Stock: 10 mM in DMSO).
-
Basal Medium: DMEM/F12 + B27 supplement.
Workflow:
-
Definitive Endoderm Induction: Treat hPSCs with Activin A (100 ng/mL) + Wnt3a (25 ng/mL) for 3 days. Validation: Check for >90% Sox17+ / FoxA2+ cells.
-
Gut Tube Formation: Switch to medium containing FGF10 (50 ng/mL) and KAAD-Cyclopamine (0.25 µM) for 3 days.
-
Pancreatic Specification (The IL-V Step):
-
Prepare Induction Medium: Add 300 nM Indolactam V + 50 ng/mL FGF10 + Retinoic Acid (2 µM).
-
Incubate cells for 4 days.[6]
-
Note on Causality: IL-V is added after endoderm formation. Adding it too early (during Activin A stage) may divert lineage toward mesoderm or cause apoptosis.
-
-
Validation: Perform Immunocytochemistry for Pdx1 and Nkx6.1 .
-
Success Criteria: >50% Pdx1+ cells.
-
Protocol B: EBV Early Antigen Induction (Teleocidin B)
Objective: Assess tumor-promoting potential via Epstein-Barr Virus (EBV) activation in Raji cells. Mechanism: PKC activation disrupts viral latency, triggering the lytic cycle.
Reagents:
-
Teleocidin B (Stock: 1 mg/mL in Ethanol).
-
n-Butyrate (3 mM, histone deacetylase inhibitor synergist).
-
Raji Cells (EBV genome-carrying lymphoblastoid line).
Workflow:
-
Seeding: Seed Raji cells at
cells/mL in RPMI 1640 + 10% FBS. -
Treatment:
-
Add n-Butyrate (3 mM final).
-
Add Teleocidin B (Titration: 1 ng/mL to 50 ng/mL).
-
Control: TPA (20 ng/mL) as a positive control.
-
-
Incubation: Incubate for 48 hours at 37°C.
-
Analysis: Prepare smears and stain with high-titer EBV-positive serum (Indirect Immunofluorescence).
-
Quantification: Count percentage of cells expressing Early Antigen (EA).
-
Causality Check: Teleocidin B alone induces weak EA; synergy with n-Butyrate confirms the PKC-dependent chromatin remodeling mechanism.
-
Structural Logic & Synthesis
Understanding the structure allows researchers to select the right tool.
-
Indolactam V: The "Head." Contains the indole and the 9-membered lactam.[2][7] It houses the hydrogen bond donor/acceptor pairs (N-13, O-14) essential for PKC C1 domain binding.
-
Teleocidin B: The "Head" + "Tail." The terpenoid tail at C-7 or C-6 acts as a "hydrophobic zip," orienting the molecule into the lipid membrane, effectively increasing the local concentration near the PKC enzyme.
Figure 2: Structure-Activity Relationship (SAR). The addition of the terpenoid chain transitions the molecule from a differentiation tool to a potent tumor promoter.
References
-
Direct Binding Analysis of Indolactam V: Kazanietz, M. G., et al. "Characterization of the binding of [3H]phorbol 12,13-dibutyrate to protein kinase C isozymes." Molecular Pharmacology, 1993. Link
-
Stem Cell Differentiation Protocol: Chen, S., et al. "A small molecule that directs differentiation of human ESCs into the pancreatic lineage."[6][8] Nature Chemical Biology, 2009. Link
-
Teleocidin Structure & Activity: Fujiki, H., & Sugimura, T. "New classes of tumor promoters: teleocidin, aplysiatoxin, and palytoxin."[3] Advances in Cancer Research, 1987.[3] Link
-
EBV Activation Comparison: Hoshino, H., et al. "Induction of Epstein-Barr virus by a new tumor promoter, teleocidin, compared to induction by TPA."[9] Proceedings of the National Academy of Sciences, 1981. Link
-
Conformational Studies (Twist vs Sofa): Endo, Y., et al. "Synthesis and biological activity of teleocidin mimics." Chemical & Pharmaceutical Bulletin, 1984. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. Enzymatic Formation of Indolactam Scaffold by C-N Bond-Forming Cytochrome P450 Oxidases in Teleocidin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolactam V/GLP-1-mediated Differentiation of Human iPS Cells into Glucose-Responsive Insulin-Secreting Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Epstein-Barr virus by an new tumor promoter, teleocidin, compared to induction by TPA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (+)-Indolactam V Against Other PKC Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of Protein Kinase C (PKC) modulators. We will use (+)-Indolactam V as a crucial negative control to rigorously evaluate and compare the performance of other well-characterized PKC activators and inhibitors. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.
Introduction to Protein Kinase C: A Pivotal Signaling Hub
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to a vast array of cellular signaling pathways. These enzymes act as critical transducers of signals originating from lipid hydrolysis, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by DAG or Ca²⁺.
Given their central role in cellular function, dysregulation of PKC signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making PKC isoforms highly attractive therapeutic targets.
The Modulators: A Comparative Overview
The activity of PKC can be manipulated by a variety of small molecules. This guide focuses on comparing a selection of these modulators, using this compound as a baseline for inactivity.
This compound: The Inactive Benchmark
Indolactam V exists as two enantiomers. While (-)-Indolactam V is a potent activator of conventional and novel PKC isoforms, its stereoisomer, This compound , is biologically inactive. This stark difference in activity, despite identical chemical composition, makes this compound an ideal negative control. Its inclusion in any benchmarking study is critical for distinguishing specific PKC-mediated effects from off-target or non-specific cellular responses. The active (-)-enantiomer functions as a DAG mimetic, binding to the C1 domain of cPKCs and nPKCs to induce their activation.
Comparator Compounds: A Spectrum of PKC Modulation
To provide a comprehensive benchmark, we will compare this compound against its active counterpart and a selection of well-established PKC inhibitors with diverse mechanisms and selectivity profiles.
-
(-)-Indolactam V: A powerful PKC activator that serves as a positive control for activation-dependent assays. It binds with high affinity to the C1 domains of several PKC isoforms.[2]
-
Bryostatin-1: A marine-derived macrolide that acts as a high-affinity ligand for the PKC C1 domain (Ki = 1.35 nM). It exhibits a complex mechanism, causing initial activation of PKC followed by its downregulation upon prolonged exposure.[3]
-
Go 6983: A broad-spectrum, ATP-competitive inhibitor targeting the catalytic domain of multiple PKC isoforms. It effectively inhibits conventional and novel PKCs with IC50 values in the low nanomolar range.[4][5][6]
-
Sotrastaurin (AEB071): A potent and selective inhibitor of classical and novel PKC isotypes, with a particularly high affinity for PKCθ (Ki of 0.22 nM).[7][8]
-
Enzastaurin (LY317615): An ATP-competitive inhibitor with marked selectivity for PKCβ (IC50 of 6 nM), showing 6- to 20-fold lower potency against PKCα, PKCγ, and PKCε.[9][10]
Quantitative Comparison of PKC Modulators
The following table summarizes the key characteristics and potencies of the selected compounds, providing a basis for experimental design and data interpretation.
| Compound | Class | Mechanism of Action | Target PKC Isoforms | Potency (IC50/Ki/Kd) |
| This compound | Control | Inactive Enantiomer | N/A | N/A |
| (-)-Indolactam V | Activator | DAG Mimetic (C1 Domain Ligand) | Conventional & Novel | Ki: 3.36 nM (PKCη-CRD2); Kd: 5.5 nM (PKCη), 7.7 nM (PKCε), 8.3 nM (PKCδ)[2] |
| Bryostatin-1 | Activator/Downregulator | DAG Mimetic (C1 Domain Ligand) | Conventional & Novel | Ki: 1.35 nM (pan-PKC); High affinity for PKCα, β2, δ, ε (0.24-1.35 nM)[11] |
| Go 6983 | Inhibitor | ATP-Competitive | Pan-PKC (Conventional & Novel) | IC50: 6 nM (PKCγ), 7 nM (PKCα, PKCβ), 10 nM (PKCδ), 60 nM (PKCζ)[4][5] |
| Sotrastaurin (AEB071) | Inhibitor | ATP-Competitive | Pan-PKC (Potent on cPKC & nPKC) | Ki: 0.22 nM (PKCθ), 0.64 nM (PKCβ1)[7] |
| Enzastaurin (LY317615) | Inhibitor | ATP-Competitive | PKCβ Selective | IC50: 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε)[9][10] |
Experimental Benchmarking Workflows
To thoroughly benchmark these compounds, a multi-tiered approach is recommended, progressing from direct enzymatic assays to cell-based functional readouts.
PKC Signaling Pathway Overview
The diagram below illustrates a simplified canonical PKC signaling pathway, which is initiated by the activation of phospholipase C (PLC) and culminates in the phosphorylation of downstream target proteins.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for a comprehensive benchmarking study.
Caption: Multi-tiered experimental workflow for benchmarking PKC modulators.
Protocol 1: In Vitro PKC Kinase Activity Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of a specific recombinant PKC isoform, allowing for the determination of IC50 (for inhibitors) or EC50 (for activators).
-
Scientific Rationale: By using purified recombinant PKC, this assay isolates the interaction between the compound and the kinase from other cellular complexities. This is the most direct way to assess a compound's potential as a modulator of a specific PKC isoform. A fluorescence-based readout offers a non-radioactive, high-throughput compatible alternative.[12]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a lipid co-activator solution by sonicating phosphatidylserine (PS) and diacylglycerol (DAG) in the kinase buffer. This is essential for the activation of conventional and novel PKCs.
-
Dilute the recombinant human PKC isoform (e.g., PKCβ, purchased from a commercial vendor) to the desired concentration in the kinase buffer.
-
Prepare a solution of a fluorescently-labeled PKC substrate peptide.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the test compounds (this compound, (-)-Indolactam V, Bryostatin-1, Go 6983, Sotrastaurin, Enzastaurin) in DMSO, then further dilute in kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a 96- or 384-well black microplate, add the test compounds. Include wells with DMSO only as a vehicle control.
-
Add the PKC enzyme and the lipid co-activator solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Add the fluorescent substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate. The signal will be proportional to the amount of phosphorylated substrate.
-
For inhibitors, calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For activators, plot the fluorescence signal against the log of the activator concentration to determine the EC50 value.
-
This compound should show no significant activation or inhibition.
-
-
Protocol 2: Cellular PKC Translocation Assay (Immunofluorescence)
This cell-based imaging assay visualizes the movement of PKC from the cytosol to the plasma membrane (or other cellular compartments) upon activation.
-
Scientific Rationale: In its inactive state, PKC resides in the cytoplasm. Upon activation by DAG or its mimetics, it translocates to the plasma membrane.[13] This translocation is a hallmark of PKC activation and provides a direct cellular readout of a compound's ability to engage and activate the enzyme in a physiological context.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH-3T3 or SH-SY5Y) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a short duration (e.g., 15-30 minutes). Include this compound as a negative control and (-)-Indolactam V or a phorbol ester like PMA as a positive control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific to the PKC isoform of interest (e.g., anti-PKCβ) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each treatment condition.
-
Analyze the images to quantify the translocation. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm. In untreated or this compound-treated cells, fluorescence should be diffuse in the cytoplasm. In cells treated with activators like (-)-Indolactam V, a clear accumulation of fluorescence at the cell periphery should be observed. Inhibitors would be tested for their ability to block translocation induced by a known activator.
-
-
Protocol 3: Western Blot Analysis of MARCKS Phosphorylation
This assay measures the phosphorylation of a key downstream substrate of PKC, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), as a functional readout of PKC activity within the cell.
-
Scientific Rationale: MARCKS is a major and ubiquitous substrate of PKC.[14][15] Upon PKC activation, MARCKS is phosphorylated, causing its translocation from the plasma membrane to the cytoplasm.[14] Measuring the level of phosphorylated MARCKS (pMARCKS) provides a quantitative measure of the functional activity of the PKC pathway in response to modulators.
-
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture cells in 6-well plates and treat them with the test compounds for an appropriate time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-pMARCKS Ser152/156) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for loading differences, strip the membrane and re-probe with an antibody against total MARCKS or a housekeeping protein like GAPDH or β-actin.
-
Express the results as the ratio of pMARCKS to total MARCKS or the housekeeping protein.
-
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the overall effect of the compounds on cell health, determining whether they are cytotoxic or impact cell proliferation.
-
Scientific Rationale: Understanding the cytotoxic profile of a compound is essential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[16][17]
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50) or the cytotoxic concentration (CC50).
-
-
Conclusion
A rigorous and multi-faceted approach is essential for the accurate benchmarking of PKC modulators. By employing the inactive enantiomer This compound as a steadfast negative control, researchers can confidently dissect specific PKC-mediated events from off-target effects. The combination of direct in vitro kinase assays with cell-based assays for translocation, downstream signaling, and overall viability provides a comprehensive understanding of a compound's pharmacological profile. This structured approach, grounded in sound scientific principles, will empower researchers to make informed decisions in the pursuit of novel therapeutics targeting the complex and vital Protein Kinase C family.
References
-
ResearchGate. Gö 6983: A Fast Acting Protein Kinase C Inhibitor that Attenuates Myocardial Ischemia/Reperfusion Injury | Request PDF. [Link]
-
National Center for Biotechnology Information. Protein kinase C inhibitor AEB071 targets ocular melanoma harboring GNAQ mutations via effects on the PKC/Erk1/2 and PKC/NF-κB pathways. [Link]
-
ResearchGate. Enzasturin (LY317615.HCl) structure and PKC inhibition (IC 50 , Amol/L). [Link]
-
National Center for Biotechnology Information. Protein Kinase C Pharmacology: Refining the Toolbox. [Link]
-
National Center for Biotechnology Information. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. [Link]
-
PanVera Corporation. PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]
-
Bio-protocol. PKC-θ in vitro Kinase Activity Assay. [Link]
-
Stanford University. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism. [Link]
-
National Center for Biotechnology Information. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors. [Link]
-
PubMed. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. [Link]
-
PubMed. PKC Phosphorylates MARCKS Ser159 Not Only Directly but Also Through RhoA/ROCK. [Link]
-
PubMed Central. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein. [Link]
-
Frontiers. Bryostatin-1: a promising compound for neurological disorders. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. Schematic diagram of the role of PKC in c cytokine receptor signal... [Link]
-
PubMed. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells. [Link]
-
ACS Publications. Discovery of 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a Potent and Selective Inhibitor of Protein Kinase C Isotypes. [Link]
-
Newton Lab. Protein-kinase-C-structure-function-and-regulation.pdf. [Link]
-
ResearchGate. PKCε regulates phosphorylation of MARCKS in skeletal muscle. (A) shows... [Link]
-
National Center for Biotechnology Information. Critical role of the β isoform of protein kinase C (PKCβ) in angiotensin II–induced oxidative stress in vascular smooth muscle cells. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials. [Link]
-
ASH Publications. PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL. [Link]
-
Semantic Scholar. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]
-
National Center for Biotechnology Information. Structural Basis of Protein Kinase C Isoform Function. [Link]
-
American Diabetes Association. Protein Kinase C δ Activation and Translocation to the Nucleus Are Required for Fatty Acid-Induced Apoptosis of Insulin-Secreting Cells. [Link]
-
ResearchGate. The PKC activator indolactam-V does not induce constitutive Ca²⁺... [Link]
-
ResearchGate. In MTT assay after drug treatment do we incubate the cells in fresh media and then check the viability with MTT?. [Link]
-
National Center for Biotechnology Information. Protein Kinase Cε–Dependent MARCKS Phosphorylation in Neonatal and Adult Rat Ventricular Myocytes. [Link]
-
PubMed. Protein kinase C activation in B cells by indolactam inhibits anti-Ig-mediated phosphatidylinositol bisphosphate hydrolysis but not B cell proliferation. [Link]
-
ResearchGate. Schematic illustration of PKC- θ -regulated signaling pathways.. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. MARCKS (myristoylated alanine-rich protein kinase C substrate). [Link]
-
MDPI. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]
-
Institute of Experimental and Clinical Pharmacology, Medical University of Graz. Mechanisms of Protein Kinase C (PKC) Translocation. [Link]
-
MDPI. Cell Signaling through Protein Kinase C Oxidation and Activation. [Link]
Sources
- 1. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Go 6983 | PKC Inhibitors | Protein Kinase C Inhibitor | TargetMol [targetmol.com]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Advanced Stereochemical Verification of (+)-Indolactam V: A Comparative Technical Guide
Executive Summary
Indolactam V is the structural scaffold of the teleocidin class of tumor promoters and a potent activator of Protein Kinase C (PKC). While the naturally occurring biologically active form is (-)-Indolactam V (derived from L-tryptophan), the (+)-Indolactam V enantiomer is frequently synthesized for Structure-Activity Relationship (SAR) studies, enantioselectivity controls, or as a precursor for non-natural analogs.
Verifying the stereochemical purity of this compound is critical because even trace contamination (0.1–1%) with the highly potent (-)-isomer can skew biological data, leading to false positives in PKC activation assays. This guide compares the three primary methodologies for verification—Chiral HPLC , Polarimetry , and Circular Dichroism (CD) —and provides a self-validating workflow for high-stringency quality control.
Part 1: Comparative Analysis of Verification Methods
The following table summarizes the performance metrics of the three standard techniques. Chiral HPLC is designated as the "Gold Standard" for quantitative purity (enantiomeric excess), while CD is the definitive method for absolute configuration.
| Feature | Method A: Chiral HPLC | Method B: Polarimetry (OR) | Method C: Circular Dichroism (CD) |
| Primary Utility | Quantitative Purity (% ee) | Identity Confirmation | Absolute Configuration |
| Sensitivity | High (detects <0.1% impurity) | Low (requires >5 mg sample) | Medium |
| Specificity | Separates enantiomers & diastereomers | Net rotation only (prone to artifacts) | Structural fingerprint |
| Sample Destructive? | No (recoverable) | No | No |
| Throughput | Medium (15–30 min/run) | High (2 min/read) | Medium |
| Cost | High (Columns: $1k+) | Low | High (Instrument) |
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
Objective: To quantify the enantiomeric excess (ee) of this compound and detect trace (-)-Indolactam V.
Causality & Logic: Indolactam V contains a secondary amine (indole) and a lactam ring. Standard C18 columns cannot separate enantiomers. We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) (specifically Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) because their helical grooves form inclusion complexes that discriminate between the spatial arrangement of the indole and the isopropyl group at C-9.
Protocol:
-
Column Selection:
-
Primary:Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Alternative:Daicel Chiralpak AD-H (Amylose derivative).
-
-
Mobile Phase Preparation:
-
System: Normal Phase.
-
Composition: n-Hexane : Isopropanol (90:10 v/v) .
-
Critical Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Reasoning: The basic additive masks residual silanol groups on the silica support, preventing peak tailing of the basic indole nitrogen.
-
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm (Indole absorption max) and 254 nm .
-
-
Validation:
-
Inject a racemic standard (±)-Indolactam V first to establish separation factor (
). -
Inject the this compound sample.
-
Calculate ee:
-
Method B: Specific Optical Rotation (The Quick Check)
Objective: Rapid confirmation of bulk identity.
Protocol:
-
Solvent: Dissolve sample in Ethanol (EtOH) or Methanol (MeOH). Avoid DMSO (high viscosity affects readings).
-
Concentration: Prepare a solution of
(1 g/100 mL, i.e., 10 mg/mL). -
Measurement:
-
Instrument: Digital Polarimeter with Na-D line (589 nm).
-
Cell Path Length: 1 dm (100 mm).
-
Temperature: 20°C or 25°C (thermostated).
-
-
Reference Value:
-
Natural (-)-Indolactam V typically exhibits
to (in EtOH). -
Target this compound: Expect
to . -
Note: Any value significantly lower (e.g.,
) implies low chemical purity or low optical purity (racemization).
-
Method C: Circular Dichroism (CD) (Structural Proof)
Objective: To prove the absolute configuration (R/S) at the C-9 chiral center.
Causality: The indole chromophore in a chiral environment (the 9-membered lactam ring) exhibits a strong Cotton effect. The sign of the Cotton effect near 220–300 nm is directly correlated to the twist of the lactam ring, which is dictated by the C-9 configuration.
Protocol:
-
Sample: 0.1 mg/mL in MeOH.
-
Scan Range: 200 nm to 400 nm.
-
Interpretation:
-
(-)-Indolactam V: Typically shows a negative Cotton effect at the indole transitions.
-
This compound: Must show the mirror image spectrum (Positive Cotton effect).
-
Part 3: Visualization & Workflow
The following diagram illustrates the logical decision tree for verifying this compound purity.
Caption: Logical workflow for the stereochemical validation of this compound, prioritizing chemical purity before stereochemical assessment.
References
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
- Endo, Y., et al. (1982). Synthesis of optically active teleocidin derivatives. Absolute configuration of teleocidins and indolactams. Chemical & Pharmaceutical Bulletin.
-
Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Separations Guide. Retrieved from [Link]
-
Chemistry Steps. (2021). Specific Rotation and Optical Purity. Retrieved from [Link]
Sources
Technical Comparison Guide: Validating PKC Activation Using the Inactive (+)-Indolactam V Isomer
Executive Summary: The Necessity of Stereochemical Controls
In protein kinase C (PKC) research, distinguishing specific receptor-mediated activation from non-specific lipophilic membrane perturbation is critical. While (-)-Indolactam V is a potent, nanomolar-affinity PKC activator and tumor promoter, its enantiomer, (+)-Indolactam V , is biologically inactive despite possessing identical physicochemical properties (molecular weight, solubility, lipophilicity).
This guide details how to utilize This compound as a rigorous negative control to validate PKC-dependent phenotypes. By running parallel experiments with the active (-) and inactive (+) isomers, researchers can conclusively attribute biological effects to specific C1-domain binding rather than off-target toxicity or membrane disruption.
Mechanistic Foundation: Stereoselectivity in PKC Activation
The Structural Basis of Activity
The biological divergence between the two isomers stems from the stereochemistry at the C-9 position of the indole ring.
-
(-)-Indolactam V (Active): Adopts a "twist" conformation in the nine-membered lactam ring, which is essential for hydrogen bonding with the Pro-11 and Gly-23 residues in the PKC C1 regulatory domain.
-
This compound (Inactive): Due to the inverted stereocenter, this isomer is sterically hindered from adopting the bioactive conformation required to mimic the endogenous ligand (DAG). It fails to stabilize the PKC-membrane complex.
Diagram: PKC Activation Logic
The following diagram illustrates the specific activation pathway validated by the control isomer.
Figure 1: Mechanism of Action. The active isomer facilitates membrane translocation, while the inactive isomer fails to engage the C1 domain.
Comparative Performance Data
The following data summarizes the potency differential between the isomers. Note the orders-of-magnitude difference in binding affinity (
| Feature | (-)-Indolactam V (Active) | This compound (Inactive) | Implication |
| PKC Binding Affinity ( | ~10–20 nM | > 20,000 nM (Inactive) | (+) Isomer does not compete for the DAG binding site. |
| Epstein-Barr Virus Activation | Potent Inducer | Inactive | Validates tumor promotion is PKC-mediated. |
| Membrane Translocation | Rapid (< 5 mins) | None | Confirms structural requirement for membrane recruitment. |
| Lipophilicity (LogP) | ~2.5 | ~2.5 | Identical LogP ensures both compounds enter the cell equally. |
Experimental Protocols for Validation
Protocol A: Competitive Binding Assay (In Vitro)
Objective: To demonstrate that biological effects are due to direct binding to the PKC regulatory domain.
-
Preparation: Isolate the particulate fraction (membrane) from mouse brain or use recombinant PKC isozymes.
-
Radioligand: Use
Phorbol-12,13-dibutyrate ( PDBu) as the tracer (approx. 2-5 nM). -
Incubation:
-
Group 1: Vehicle (DMSO).
-
Group 2: Increasing concentrations of (-)-Indolactam V (
to M). -
Group 3: Increasing concentrations of This compound (
to M).
-
-
Filtration: Incubate for 30 min at 30°C. Terminate by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via scintillation counting.
-
Expected Result: (-)-Indolactam V will show a sigmoidal displacement curve. This compound should show no displacement up to 10-50 µM.
-
Protocol B: Cellular Translocation Assay (Live Imaging)
Objective: To visually confirm that the inactive isomer fails to recruit PKC to the plasma membrane.
-
Transfection: Transfect CHO or HeLa cells with a plasmid encoding GFP-PKC
or GFP-PKC . Allow 24h for expression. -
Microscopy Setup: Use a confocal microscope with a heated stage (37°C).
-
Baseline: Image cells in Tyrode’s buffer to establish cytosolic distribution.
-
Treatment (Sequential or Parallel):
-
Add 1 µM this compound . Image for 10 minutes.
-
Result: GFP signal should remain cytosolic (diffuse).
-
-
Add 100 nM (-)-Indolactam V to the same dish (or parallel well).
-
Result: GFP signal rapidly translocates to the plasma membrane and Golgi within 2-5 minutes.
-
-
-
Quantification: Calculate the Cytosol-to-Membrane fluorescence ratio.
Protocol C: Functional Readout (Western Blot)
Objective: To verify downstream signaling (e.g., ERK phosphorylation) is stereospecific.
-
Cell Culture: Serum-starve cells (e.g., HEK293) for 16 hours to reduce basal kinase activity.
-
Treatment:
-
Control: 0.1% DMSO.
-
Active: 100 nM (-)-Indolactam V for 15 min.
-
Inactive: 1 µM this compound for 15 min (10x concentration of active to prove inactivity).
-
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).
-
Immunoblot: Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .
-
Validation:
-
The active isomer must induce strong phosphorylation.
-
The inactive isomer must show bands comparable to the DMSO control.
-
Experimental Workflow Diagram
This workflow ensures that any observed phenotype is rigorously validated against the inactive control.
Figure 2: Validation Workflow. A phenotype is only confirmed as PKC-dependent if the active isomer elicits a response while the inactive isomer (at equal or higher concentration) mimics the vehicle.
References
-
Irie, K., et al. (1998). "Structure-activity studies of the indole alkaloid tumor promoter indolactams." Bioorganic & Medicinal Chemistry Letters. Link
-
Hoshino, J., et al. (2004). "Binding Selectivity of Conformationally Restricted Analogues of (-)-Indolactam-V to the C1 Domains of Protein Kinase C Isozymes." Bioorganic & Medicinal Chemistry. Link
-
Nakai, D., et al. (2008). "Synthesis and biological activities of indolactone-V, the lactone analogue of the tumor promoter (-)-indolactam-V." Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Yanagita, R.C., et al. (2008). "Synthesis and biological evaluation of (-)-indolactam-V analogues: Focus on the significance of the 9-membered lactam ring." Bioorganic & Medicinal Chemistry. Link
-
Kozikowski, A.P., et al. (2003). "Chemistry, binding affinities, and functional properties of the PKC-alpha-selective indolactam V derivative." Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Proper Disposal Procedures for (+)-Indolactam V
Executive Summary
(+)-Indolactam V (IL-V) is a potent Protein Kinase C (PKC) activator and tumor promoter. While its standard Global Harmonized System (GHS) classification often highlights immediate irritant effects (Skin/Eye Irritation), its biological capability to alter cell signaling pathways at nanomolar concentrations necessitates a disposal protocol stricter than standard organic waste.
The Core Directive: Treat all this compound waste not merely as a chemical irritant, but as a high-potency bioactive contaminant . Incineration is the only validated method for final destruction.
Chemical Profile & Hazard Logic
To ensure safety, we must understand the "Why" behind the protocol. IL-V contains an indole core structure.[1] Unlike simple solvents, it is stable enough to persist in water systems and bioactive enough to disrupt aquatic life or research models if improperly drained.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 112965-16-1 (Generic/Isomer specific varies; often listed under (-)-isomer 90365-57-4 for SDS) |
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| Primary Hazard | PKC Activation / Tumor Promotion |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335) |
| Waste Stream | Toxic Organic (Non-Halogenated) |
Expert Insight: Do not be misled by the "Irritant" label. The primary risk in a research setting is unintentional biological activation . If IL-V dust or residue contacts skin or is released into drains, it can act as a tumor promoter. Therefore, we utilize a "Zero-Drain" policy.
Waste Segregation & Compatibility
Effective disposal starts at the bench. You must segregate IL-V based on its physical state and chemical compatibility.
-
Incompatibility: Indoles are electron-rich. Avoid mixing IL-V waste with strong oxidizers (e.g., concentrated nitric acid, peroxides) or bleach (Sodium Hypochlorite).
-
Why? Reaction with bleach can produce chlorinated indoles, which may have unknown toxicity profiles or form insoluble precipitates that clog waste lines.
-
-
Solvent Compatibility: IL-V is soluble in DMSO, Ethanol, and Methanol. These are compatible with standard "Organic Solvent" waste streams destined for incineration.
Operational Disposal Protocol (Step-by-Step)
This protocol utilizes a Self-Validating System : every step includes a check to ensure containment before moving to the next.
A. Solid Waste (Powder, Contaminated PPE)
Applicability: Expired stock, spill cleanup materials, gloves.
-
Containment: Place solid waste in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Double-Barrier: Place the first bag inside a second bag or a dedicated wide-mouth solid waste jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "Solid debris contaminated with this compound."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Validation: Visually inspect the outer bag. If any powder is visible between the layers, the inner bag has failed. Repackage immediately.
B. Liquid Waste (Stock Solutions, Mother Liquors)
Applicability: Unused DMSO/Ethanol stocks, reaction mixtures.
-
Selection: Use a dedicated amber glass or HDPE waste bottle.
-
Transfer: Pour liquid waste via a funnel to prevent dripping.
-
Rinsing: Rinse the original container with a small volume of Ethanol. Add this rinse to the waste bottle.
-
Expert Note: This "triple rinse" method ensures the original container is classified as "RCRA Empty" (though we still recommend disposing of the empty vial as solid waste).
-
-
Labeling:
C. Aqueous Waste (Cell Media/Buffers)
Applicability: Cell culture media containing IL-V.
Do not pour down the sink. Even dilute concentrations are bioactive.
-
Collection: Collect all treated media in a dedicated carboy.
-
Stabilization: If the media contains biologicals, you may add a disinfectant (like Wescodyne) only if confirmed compatible with the waste hauler's incineration profile. Avoid Bleach to prevent chemical reaction with the indole.
-
Disposal: Hand off to EHS as "Aqueous Chemical Waste" for incineration.
Decontamination & Spill Response
If a spill occurs, chemical deactivation is secondary to physical containment.
-
Isolate: Mark the area. Don double nitrile gloves.
-
Solubilize: IL-V is hydrophobic. Water alone will spread it.
-
Protocol: Wet a paper towel with Ethanol (70%) or Acetone .
-
-
Wipe: Wipe from the outside of the spill toward the center.
-
Wash: Follow with a soap and water wash to remove residues.[1][5][6]
-
Verification (The UV Check):
-
Many indoles fluoresce under UV light. Use a handheld UV lamp (long-wave, 365nm) to inspect the benchtop.
-
Pass Criteria: No fluorescence observed.
-
Fail Criteria: Visible glowing spots → Repeat Ethanol wipe.
-
Visual Decision Workflow
The following diagram illustrates the logical flow for categorizing and disposing of Indolactam V waste.
Figure 1: Operational decision tree for this compound waste streams. Note the strict "No Drain" policy for aqueous media.
Regulatory Compliance & Transport
When preparing waste for pickup by your institution's EHS or external contractor (e.g., Clean Harbors, Veolia), adhere to these classifications to ensure compliance with EPA (RCRA) and DOT regulations.
-
DOT Shipping Name: Toxic solids, organic, n.o.s. (Indolactam V)[1][2][7]
-
UN Number: UN 2811
-
Hazard Class: 6.1
-
Packing Group: III
Expert Tip: While Indolactam V is not explicitly listed on the EPA "P-List" (acutely toxic) or "U-List", its mechanism of action warrants managing it as if it were a P-listed waste (trace contamination counts). This conservative approach protects your facility from liability regarding environmental discharge.
References
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2017). Management Standards for Hazardous Waste Pharmaceuticals. Federal Register.[8] Retrieved from [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. (-)-Indolactam V = 96 HPLC 90365-57-4 [sigmaaldrich.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling (+)-Indolactam V
Part 1: Executive Safety Analysis (The "Why")[1]
Compound Identity: (+)-Indolactam V (CAS: 90365-40-5) Pharmacological Class: Protein Kinase C (PKC) Activator / Tumor Promoter[1]
To handle this compound safely, one must understand why it is dangerous. It is not merely a chemical irritant; it is a potent biological modulator.[1] Structurally related to teleocidins, Indolactam V mimics diacylglycerol (DAG), binding to the C1 domain of Protein Kinase C (PKC).[1]
The Risk Mechanism: Unlike simple corrosives that cause immediate local damage, PKC activators can reprogram cellular signaling pathways.[1] Inappropriate PKC activation is linked to tumor promotion and inflammatory responses.[1] Consequently, safety protocols must prevent not just acute exposure (burns/irritation) but also sub-clinical systemic absorption that could trigger long-term biological effects.[1]
Critical Handling Principle: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The primary risks are inhalation of dust during weighing and transdermal absorption when dissolved in organic solvents (e.g., DMSO).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy system. If one barrier fails (e.g., a glove tear), a second barrier must be in place.[1]
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Primary: Chemical Fume Hood (Certified) Secondary: N95 or P100 Respirator | The solid powder is lightweight and electrostatic.[1] Inhalation provides a direct route to the bloodstream.[1] The fume hood is the primary engineering control; the respirator is the fail-safe. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner Layer: Nitrile (4 mil) 2.[1] Outer Layer: Nitrile (Extended Cuff, 5-8 mil) | This compound is hydrophobic and often dissolved in DMSO.[1] DMSO permeates nitrile. Double gloving increases breakthrough time and allows the outer glove to be stripped immediately upon contamination without exposing skin.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift or liquids that can splash.[1] Goggles seal the eye orbit.[1] |
| Body | Lab Coat (Tyvek/Polypropylene preferred over cotton) | Cotton absorbs liquids and holds them against the skin.[1] Synthetic, non-woven coats provide a splash barrier.[1] |
Part 3: Operational Workflow & Visualization[1]
The following diagram illustrates the "Chain of Custody" for the compound, ensuring it is never exposed to the open lab environment.
Caption: Operational workflow for this compound. Red nodes indicate high-risk steps requiring active ventilation (Fume Hood).
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation
-
Equilibration: Remove the product vial from the freezer (-20°C). Allow it to stand at room temperature for 30 minutes before opening.
-
Workspace Setup: Line the fume hood surface with an absorbent, plastic-backed bench pad.[1] Place a sharps container and a solid waste bag inside the hood to prevent moving hands in and out.
Phase B: Weighing & Solubilization[1]
-
Static Control: Use an anti-static gun on the vial and spatula.[1] Indolactam V powder is static-prone and can "jump" off the spatula.[1]
-
Weighing: If possible, do not weigh the powder directly. Instead, add a calculated volume of solvent (DMSO or Ethanol) directly to the vendor's vial to create a "Stock Solution" (e.g., 10 mM).[1]
-
Solvent Caution: If using DMSO (Dimethyl sulfoxide), remember that it is a penetration enhancer .[1] It will carry the Indolactam V through your gloves and skin.[1] Change outer gloves immediately if a splash occurs.[1]
Phase C: Storage of Solutions
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in screw-cap cryovials.
-
Sealing: Parafilm is not sufficient for long-term storage of volatile solvents or DMSO.[1] Use vials with O-rings.
-
Labeling: Labels must include: Compound Name, Concentration, Solvent, Date, and Hazard Warning (e.g., "TOXIC").[1]
Part 5: Emergency & Disposal Procedures
Spill Management
Minor Spill (< 5 mg or < 1 mL):
-
Alert nearby personnel.[1]
-
Cover the spill with an absorbent pad dampened with ethanol (for solids) or dry (for liquids).[1]
-
Wipe from the outside in to avoid spreading.[1]
-
Double-bag all cleanup materials as hazardous chemical waste.[1]
Exposure Response:
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1] Do not use ethanol to wash skin, as it may increase absorption.[1]
-
Eye Contact: Flush with water for 15 minutes using an eyewash station.[1]
Disposal
Strict Prohibition: Never dispose of this compound or its solutions down the drain.[1]
-
Method: All solid waste (vials, tips, gloves) and liquid waste must be collected for High Temperature Incineration .[1] Label waste containers clearly as "Toxic / Carcinogenic Potential."[1]
References
-
PubChem. this compound Compound Summary (CID 1288).[1] National Library of Medicine.[1] Available at: [Link][1]
-
National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Appendix G: Physical Containment). Used as reference for BSL-2/Chemical Safety practices.[1] Available at: [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
